Osilodrostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
| Record name | Osilodrostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928134-65-0 | |
| Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osilodrostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osilodrostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSILODROSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Solid-State Architecture of Osilodrostat: A Technical Guide to its Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystal structure analysis of Osilodrostat (LCI699), a potent inhibitor of 11β-hydroxylase, pivotal in the management of Cushing's disease. Understanding the three-dimensional arrangement of this compound, both as an individual molecule and in complex with its biological target, is fundamental to comprehending its mechanism of action, guiding further drug design, and ensuring optimal solid-state properties for pharmaceutical development. This document provides a comprehensive overview of the crystallographic data, experimental methodologies, and key structural insights into this compound.
Crystal Structure of this compound in Complex with Aldosterone Synthase (CYP11B2)
The most insightful structural information for this compound comes from its co-crystallization with a key target enzyme, aldosterone synthase (CYP11B2). This analysis reveals the precise binding mode and the critical interactions that underpin its inhibitory activity.
A study successfully solved the crystal structure of CYP11B2 in complex with this compound (referred to as LCI699 in the publication).[1] The resulting structure was determined to a resolution of 3.07 Å.[1] Phasing was achieved through molecular replacement using a previously determined structure of CYP11B2 with another inhibitor.[1] The final structural model and the corresponding structure factors have been deposited in the Protein Data Bank (PDB).[2]
| Parameter | Value | Reference |
| PDB ID | 7M8V | [2] |
| Resolution | 3.07 Å | [1] |
| R-work | 0.222 | [1] |
| R-free | 0.264 | [1] |
Key Interactions and Binding Mode:
Within the active site of CYP11B2, this compound exhibits a specific orientation that facilitates its potent inhibition. The imidazole nitrogen of this compound coordinates with the heme iron of the cytochrome P450 enzyme, a characteristic feature of this class of inhibitors.[2] The benzonitrile group is oriented along the I helix of the protein, with the nitrile moiety interacting with Arg-120.[1] A notable interaction involves the fluorine atom on the benzonitrile ring, which forms a halogen bond with the backbone carbonyl oxygen of Ala-313.[1] The active site is largely hydrophobic, with additional interactions, such as a halogen-π interaction between the fluorine and Phe-231, further stabilizing the complex.[1]
Polymorphism of this compound Phosphate
This compound is formulated as a phosphate salt for pharmaceutical use.[3] Like many pharmaceutical compounds, this compound phosphate can exist in different crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physicochemical properties, including solubility, stability, and bioavailability.
| Polymorph | Characterization Data Available |
| Form A | Mentioned in patent literature |
| Form B | Mentioned in patent literature |
| Form C | Mentioned in patent literature |
Experimental Protocols
Co-crystallization of this compound with CYP11B2 and Structure Determination
The following protocol is a summary of the methodology used to obtain the crystal structure of the this compound-CYP11B2 complex.[1][2]
-
Protein Expression and Purification: The CYP11B2 enzyme is expressed in a suitable host system and purified to homogeneity using standard chromatographic techniques.
-
Co-crystallization: The purified CYP11B2 is saturated with (R)-Osilodrostat and subjected to crystallization trials. Single crystals are typically grown using vapor diffusion methods, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants.
-
X-ray Diffraction Data Collection: A single, well-formed crystal is selected and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1]
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. The structure is then solved by molecular replacement, using a known structure of a similar protein as a search model.[1][2]
-
Model Building and Refinement: The initial model is iteratively improved by manual model building in electron density maps and computational refinement until the model agrees with the experimental data.[2] The final refined structure is then validated for its geometric quality.
General Protocol for Small Molecule Crystallization and Single-Crystal X-ray Diffraction
For the analysis of a small molecule like this compound itself, the following general protocol would be employed:
-
Purification: The compound is purified to a high degree to remove any impurities that might hinder crystallization.
-
Crystal Growth: Single crystals are grown from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small container inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration and radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected data are used to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.
Visualizations
Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.
References
In Vitro Off-Target Effects of Osilodrostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[3][4] this compound also potently inhibits aldosterone synthase (CYP11B2).[5][6] While highly effective in reducing cortisol levels, a comprehensive understanding of its in vitro off-target effects is crucial for predicting potential side effects, drug-drug interactions, and for the overall safety assessment in drug development. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Off-Target Inhibition Profile of this compound
This compound's off-target activity has been characterized against a panel of steroidogenic enzymes and cytochrome P450 (CYP) enzymes involved in drug metabolism. The following tables summarize the quantitative data on the in vitro inhibitory potency of this compound against these off-target enzymes.
Table 1: Inhibition of Human Steroidogenic Cytochrome P450 Enzymes by this compound
| Enzyme | Parameter | Value | Cell Line/System | Reference |
| CYP11B1 (11β-hydroxylase) | IC₅₀ | 9.5 ± 0.5 nM | V79 cells | [5] |
| IC₅₀ | 0.035 µM | HAC15 cells | [7][8] | |
| Kd | ≈ 1 nM or less | Lipid nanodiscs | [5] | |
| CYP11B2 (Aldosterone synthase) | IC₅₀ | 0.28 ± 0.06 nM | V79 cells | [5] |
| Kd | ≈ 1 nM or less | Lipid nanodiscs | [5] | |
| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Inhibition | Partial (<25% at 1000 nM) | V79 cells | [5] |
| Kd | 18.8 µM | Lipid nanodiscs | [5] | |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Inhibition | Negligible | HEK-293 or V79 cells | [5] |
| CYP21A2 (21-hydroxylase) | Inhibition | Negligible | HEK-293 or V79 cells | [5] |
Table 2: Inhibition of Human Cytochrome P450 Drug-Metabolizing Enzymes by this compound
| Enzyme | Inhibition Classification | Fold Increase in AUC of Probe Substrate | Reference |
| CYP1A2 | Moderate | ≥2- but <5-fold | [3][6] |
| CYP2C19 | Moderate | ≥2- but <5-fold | [3][6] |
| CYP2D6 | Weak | ≥1.25- but <2-fold | [3][6] |
| CYP3A4/5 | Weak | ≥1.25- but <2-fold | [3][6] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide to determine the in vitro off-target effects of this compound.
Protocol 1: Determination of IC₅₀ Values in Stably Expressing Cell Lines (e.g., V79, HEK-293)
-
Cell Culture and Transfection:
-
V79 or HEK-293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are stably transfected with plasmids containing the cDNA for the human steroidogenic P450 enzyme of interest (e.g., CYP11B1, CYP11B2, CYP11A1, CYP17A1, CYP21A2).
-
Stable expression is maintained by selection with an appropriate antibiotic.
-
-
Inhibition Assay:
-
Transfected cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then incubated with a known concentration of the substrate for the specific enzyme being tested (e.g., 11-deoxycortisol for CYP11B1, corticosterone for CYP11B2).
-
This compound is added at a range of concentrations.
-
A vehicle control (e.g., DMSO) is included.
-
-
Product Quantification:
-
After a defined incubation period, the reaction is stopped, and the supernatant is collected.
-
The concentration of the product (e.g., cortisol for CYP11B1, aldosterone for CYP11B2) is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Spectrophotometric Equilibrium and Competition Binding Assays for Kd Determination
-
Protein Expression and Purification:
-
The human steroidogenic P450 enzymes (e.g., CYP11B1, CYP11B2, CYP11A1) are expressed in a suitable system, such as E. coli.
-
The enzymes are then purified to homogeneity using chromatographic techniques.
-
-
Incorporation into Lipid Nanodiscs:
-
The purified P450 enzymes are incorporated into lipid nanodiscs to provide a more native-like membrane environment.
-
-
Equilibrium Binding Assay (for direct binding):
-
The absorbance spectrum of the P450 enzyme in the nanodisc is recorded.
-
This compound is titrated into the solution, and the spectral changes upon binding are monitored.
-
The dissociation constant (Kd) is calculated by fitting the change in absorbance as a function of the this compound concentration to a binding isotherm.
-
-
Competition Binding Assay (for weaker binding):
-
A known ligand with a strong spectral response upon binding is added to the P450-nanodisc solution.
-
This compound is then titrated into the solution, displacing the initial ligand.
-
The Kd for this compound is determined from the concentration-dependent displacement of the known ligand.
-
Protocol 3: In Vitro CYP Inhibition Assay with Human Liver Microsomes
-
Incubation:
-
Human liver microsomes are incubated with a cocktail of probe substrates specific for different CYP enzymes (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).
-
The incubation is performed in the presence and absence of this compound at various concentrations.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
-
Metabolite Quantification:
-
After a specified time, the reaction is terminated.
-
The concentrations of the specific metabolites of the probe substrates are measured using LC-MS/MS.
-
-
Data Analysis:
-
The IC₅₀ values for the inhibition of each CYP enzyme are determined.
-
Based on the IC₅₀ values and clinically relevant concentrations of this compound, the potential for drug-drug interactions is classified as weak, moderate, or strong, according to regulatory guidelines.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adrenal steroidogenesis pathway showing this compound's primary targets and off-target effects.
Caption: A generalized workflow for determining the IC₅₀ of this compound in vitro.
Discussion and Conclusion
The in vitro data clearly demonstrate that this compound is a highly potent inhibitor of CYP11B1 and CYP11B2.[5] Its selectivity for these enzymes over other key steroidogenic enzymes such as CYP17A1 and CYP21A2 is a key feature of its pharmacological profile.[5] However, partial inhibition of CYP11A1, the first and rate-limiting step in steroidogenesis, has been observed, although at much higher concentrations.[5] This could potentially contribute to a broader impact on steroid hormone synthesis at supratherapeutic doses.
The off-target effects on drug-metabolizing CYP enzymes are also of clinical significance. The moderate inhibition of CYP1A2 and CYP2C19, and weak inhibition of CYP2D6 and CYP3A4/5, suggest a potential for drug-drug interactions.[3][6] Co-administration of this compound with drugs that are substrates for these enzymes may lead to increased plasma concentrations of the co-administered drug, potentially requiring dose adjustments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound oral tablets for adults with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Interaction Potential of this compound (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Interaction Potential of this compound (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults | springermedizin.de [springermedizin.de]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Osilodrostat for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat (trade name Isturisa®) is a potent, orally active steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] It represents a significant therapeutic advancement for patients with persistent or recurrent hypercortisolism.[3] For researchers, this compound serves as a highly specific chemical probe to investigate the adrenal steroidogenesis pathway, its regulation, and the pathophysiology of cortisol excess. This document provides an in-depth technical overview of its pharmacological properties to support research and development applications.
Mechanism of Action
This compound's primary mechanism is the potent and competitive inhibition of 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1).[1][4] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[4][5] By blocking this step, this compound directly reduces the production of cortisol in the adrenal gland.[2]
Additionally, this compound is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for converting corticosterone to aldosterone.[2][5] This dual action on both glucocorticoid and mineralocorticoid pathways is a key feature of its pharmacological profile.[5]
The inhibition of CYP11B1 leads to an accumulation of precursor steroids, most notably 11-deoxycortisol and 11-deoxycorticosterone, and can result in a diversion of the steroidogenic pathway towards androgen production.[2][4] In vitro studies have shown that this compound has a negligible impact on other key steroidogenic enzymes like 17α-hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2), although some partial inhibition of the cholesterol side-chain cleavage enzyme (CYP11A1) has been observed.[6]
Inhibitory Potency
This compound demonstrates high potency against its target enzymes, with inhibitory concentrations in the low nanomolar range.
| Target Enzyme | Parameter | Value (nM) | Cell System / Method | Citation |
| Human CYP11B1 | IC₅₀ | 2.5 | V79 cells expressing human CYP11B1 | [7][8] |
| IC₅₀ | 35 | - | [9] | |
| IC₅₀ | 8.4 ± 1.5 | NCI-H295R cells | [8] | |
| Kd | ~1.5 | Nanodisc competition assay | [8] | |
| Human CYP11B2 | IC₅₀ | 0.7 | V79 cells expressing human CYP11B2 | [7][8] |
| IC₅₀ | 0.28 ± 0.06 | V79 cells | [8] | |
| IC₅₀ | 3.2 ± 0.9 | NCI-H295R cells | [8] | |
| Human CYP11A1 | Kd | 18,800 | Spectrophotometric binding assay | [6] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the rapid and dose-dependent reduction of circulating cortisol levels.[4] This is clinically monitored by measuring 24-hour urinary free cortisol (UFC), which serves as a reliable surrogate marker of efficacy.[4] The inhibition of cortisol synthesis removes the negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) levels.
Consequences of enzyme blockade include:
-
Decrease in Cortisol and Aldosterone: The intended therapeutic effects.[2]
-
Increase in Precursors: Accumulation of 11-deoxycortisol and 11-deoxycorticosterone. The latter possesses mineralocorticoid activity and can lead to side effects such as hypokalemia and hypertension.[2][4]
-
Increase in Androgens: A potential increase in testosterone, which can manifest as hirsutism or acne in female patients.[10]
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and Safety of this compound in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of this compound as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CYP11B Inhibitors | FDA | TargetMol [targetmol.com]
- 8. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Osilodrostat in Non-Cushing's Disease Models: A Technical Guide
Issued: November 6, 2025
This document provides a comprehensive technical overview of the investigation of osilodrostat, a potent steroidogenesis inhibitor, in various non-Cushing's disease models. It is intended for researchers, scientists, and drug development professionals interested in the broader applications of this compound beyond its primary indication. This guide details the mechanism of action, summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes complex pathways and workflows.
Introduction
This compound (formerly known as LCI699) is a potent, orally administered inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2] It is also a potent inhibitor of aldosterone synthase (CYP11B2).[3][4] This dual action leads to a significant reduction in the production of both cortisol and aldosterone.[4][5]
Initially investigated as a potential treatment for hypertension due to its effects on aldosterone, its profound impact on cortisol synthesis led to its development and subsequent approval for the treatment of adult patients with endogenous Cushing's syndrome, and more specifically, Cushing's disease.[4][6][7] However, its powerful mechanism of action invites exploration into other conditions characterized by adrenal steroid excess or where modulation of the steroidogenesis pathway may be beneficial. This guide focuses on the existing research on this compound in non-Cushing's disease models, including adrenocortical carcinoma and ectopic ACTH syndrome.
Mechanism of Action
This compound's primary mechanism involves the competitive inhibition of key cytochrome P450 enzymes within the adrenal steroidogenesis pathway. By blocking these enzymes, it effectively reduces the downstream production of critical steroid hormones.
Adrenal Steroidogenesis Pathway and this compound's Targets
The synthesis of adrenal steroids begins with cholesterol and proceeds through a series of enzymatic conversions. This compound's main targets are CYP11B1 and CYP11B2, which catalyze the final steps in the synthesis of cortisol and aldosterone, respectively.[4][6] Inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol.[3][8] This blockade can lead to an accumulation of cortisol precursors, which may be shunted into the androgen synthesis pathway.[1][8] Some in vitro studies suggest that at higher concentrations, this compound may also have minor inhibitory effects on other enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11A1 (cholesterol side-chain cleavage enzyme), although its selectivity for CYP11B1 and CYP11B2 is most pronounced.[2][4][9]
Preclinical In Vitro Investigations
The potency of this compound has been characterized in various in vitro systems, most notably in human adrenocortical cell lines. These studies provide foundational data on its inhibitory capacity compared to other steroidogenesis inhibitors.
Quantitative Data: Inhibitory Potency (IC50)
In vitro studies using the human adrenocortical carcinoma cell line HAC15 have demonstrated this compound's potent inhibition of cortisol production. Its half-maximal inhibitory concentration (IC50) is significantly lower than that of metyrapone and ketoconazole, indicating greater potency.[5][9][10]
| Compound | Cell Line | Condition | Target | IC50 (µM) | Source |
| This compound | HAC15 | Basal | Cortisol Production | 0.035 | [9][10] |
| This compound | HAC15 | ACTH-Stimulated | Cortisol Production | 0.0605 | [9] |
| Metyrapone | HAC15 | Basal | Cortisol Production | 0.068 | [9][10] |
| Metyrapone | HAC15 | ACTH-Stimulated | Cortisol Production | 0.0739 | [9] |
| Ketoconazole | HAC15 | Basal | Cortisol Production | 0.621 | [9][10] |
| Ketoconazole | HAC15 | ACTH-Stimulated | Cortisol Production | 0.709 | [9] |
Table 1: Comparative IC50 values for inhibition of cortisol production in HAC15 cells.
Studies also confirm that this compound potently inhibits aldosterone production, often more so than metyrapone and ketoconazole.[4][8][9] Treatment with this compound leads to a strong inhibition of both corticosterone and cortisol, accompanied by an accumulation of their precursor, 11-deoxycortisol.[4][8][9]
Investigations in Non-Cushing's Disease Clinical Models
While approved for Cushing's disease, the majority of clinical data in other contexts comes from off-label use and observational studies in patients with severe hypercortisolism from other causes.
Adrenocortical Carcinoma (ACC)
ACC is a rare and aggressive malignancy that is often associated with severe Cushing's syndrome, which significantly worsens prognosis.[11] this compound has been used off-label to manage this hypercortisolism, particularly in cases where first-line therapies like mitotane are not tolerated.[12][13]
Case reports show that this compound can be an effective option for rapidly controlling severe hypercortisolism in patients with metastatic ACC.[11][12][13] In some instances, iatrogenic adrenal insufficiency occurred as the dosage was increased, which was successfully managed using a "block-and-replace" strategy with hydrocortisone.[12]
| Study/Case | No. of Patients | Diagnosis | This compound Dosage | Outcome | Source |
| Haissaguerre et al. | 1 | ACC | Titrated up to 44 mg/day | Cortisol control | [14] |
| Haissaguerre et al. (2022) | 7 | ACC | Starting: 2-10 mg/day; Max: 10-60 mg/day | UFC normalized or decreased in 6/7 patients | [11] |
| Case Report (2024) | 1 | Metastatic ACC | Initiated, dosage increased | Effective cortisol control, managed AI with block-and-replace | [12] |
Table 2: Summary of this compound Use in Adrenocortical Carcinoma.
Ectopic ACTH Syndrome (EAS)
EAS is another cause of severe hypercortisolism, driven by non-pituitary tumors secreting ACTH. Real-world evidence, such as from the ILLUSTRATE study, has provided insights into this compound's use in this population.[15][16]
The ILLUSTRATE study, a retrospective chart review in the US, included 3 patients with EAS.[16] These patients, who had markedly elevated baseline urinary free cortisol (UFC), were initiated on this compound 2 mg twice daily. Two patients with available UFC data showed substantial reductions in cortisol levels during treatment.[15]
| Study | No. of Patients | Diagnosis | Baseline UFC (x ULN) | This compound Dosing | Outcome |
| ILLUSTRATE | 3 | Ectopic ACTH Syndrome | 2.57 – 75.2 | Started at 2 mg BID; 2/3 up-titrated | Substantial UFC reduction in 2 patients with available data |
| LINC 7 | Not specified | Ectopic ACTH Syndrome | Not specified | Median dose 6.0 mg/day at Wk 12 | Improvements in clinical manifestations of hypercortisolism |
Table 3: Summary of this compound Use in Ectopic ACTH Syndrome.
Adrenal Adenoma and Hyperplasia
The ILLUSTRATE and LINC7 studies also included patients with Cushing's syndrome due to adrenal adenomas or hyperplasia.[16][17] In the ILLUSTRATE study, 5 patients had adrenal Cushing's syndrome.[16] Starting doses were generally low (1-4 mg daily), and one patient with available data maintained a normal UFC level during treatment.[15] The LINC7 observational study was specifically designed to evaluate the long-term safety and effectiveness of this compound in non-Cushing's disease patients, including those with adrenal adenoma and hyperplasia.[17]
Experimental Protocols & Visualizations
Detailed and replicable methodologies are critical for scientific advancement. This section outlines typical protocols used in the investigation of this compound and provides workflow visualizations.
In Vitro Steroidogenesis Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on steroid production in an adrenocortical cell line.
Objective: To determine the IC50 of this compound for cortisol and aldosterone production.
Materials:
-
HAC15 or NCI-H295R human adrenocortical cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics
-
This compound, metyrapone, ketoconazole stock solutions (in DMSO)
-
ACTH (for stimulated conditions)
-
96-well cell culture plates
-
Immunoassay kits (e.g., chemiluminescence) or LC-MS/MS system for steroid measurement
Procedure:
-
Cell Seeding: Plate HAC15 cells in 96-well plates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and other comparators (e.g., from 0.01 µM to 10 µM) in the culture medium. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. For stimulated conditions, add a standard concentration of ACTH (e.g., 1 nM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for steroid analysis.
-
Steroid Measurement: Measure the concentration of cortisol, aldosterone, and other relevant steroids in the supernatant using a validated immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the steroid concentration against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Retrospective Clinical Study Protocol
This protocol outlines the general design of a real-world, non-interventional study to evaluate this compound's use.
Objective: To evaluate the effectiveness, dosing patterns, and safety of this compound in a real-world setting for patients with non-Cushing's disease Cushing's syndrome.
Study Design: Multicenter, observational, non-comparative, retrospective cohort study.[17]
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of Cushing's syndrome from a non-pituitary origin (e.g., adrenal adenoma, ACC, EAS).[17] Patients must have a documented prescription for this compound.[16]
-
Exclusion Criteria: Patients with Cushing's disease, pseudo-Cushing's syndrome, or those who participated in an interventional clinical trial during the study period.[17]
Data Collection:
-
Patient Identification: Identify eligible patients from medical records at participating centers.
-
Baseline Data: Collect data from the 12 months prior to this compound initiation, including patient demographics, diagnosis details, baseline UFC and/or late-night salivary cortisol (LNSC) levels, and comorbidities (e.g., hypertension, diabetes).[16]
-
Treatment Data: Record the this compound starting dose, all subsequent dose adjustments (titrations), and duration of treatment.
-
Efficacy Data: Collect all available UFC, LNSC, and serum cortisol measurements throughout the treatment period.
-
Safety Data: Review patient charts for all documented adverse events (AEs), with special attention to AEs of interest like hypocortisolism, accumulation of steroid precursors (e.g., hypertension, hypokalemia), and QT prolongation.[18]
-
Follow-up: Retrospectively follow patients for a defined period (e.g., up to 36 months) after initiating this compound.[17]
Analysis:
-
Describe dosing patterns (starting and maintenance doses).
-
Analyze the change in cortisol levels (UFC, LNSC) from baseline to the last available assessment.
-
Summarize the incidence and nature of all reported adverse events.
Conclusion
This compound is a highly potent inhibitor of cortisol and aldosterone synthesis. While its clinical development and approval have focused on Cushing's disease, emerging evidence from real-world use and case studies demonstrates its potential utility in managing hypercortisolism in non-Cushing's disease models. Specifically, it has shown efficacy in controlling severe hypercortisolism secondary to adrenocortical carcinoma and ectopic ACTH secretion, conditions where rapid and effective cortisol suppression is critical.
The quantitative in vitro data confirms its high potency relative to older steroidogenesis inhibitors. The clinical findings, though largely from retrospective and observational data, are promising and highlight a favorable risk-benefit profile when dosing is carefully managed. Further prospective clinical trials are warranted to formally establish the efficacy, long-term safety, and optimal dosing strategies for this compound in these specific non-Cushing's patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Case of Severe Cushing Syndrome due to Metastatic Adrenocortical Carcinoma Treated With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LBMON176 Management, Safety, And Efficacy Of this compound Treatment In US Patients With Non-pituitary Cushing's Syndrome: Results From The ILLUSTRATE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound for the Treatment of Non-Cushing's Disease Cushing's Syndrome [ctv.veeva.com]
- 18. This compound treatment in patients with Cushing’s disease of Asian or non-Asian origin: a pooled analysis of two Phase III randomized trials (LINC 3 and LINC 4) [jstage.jst.go.jp]
The Core Mechanism of Osilodrostat and its Impact on Steroid Hormone Precursor Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] Its mechanism of action centers on the targeted inhibition of a key enzyme in the adrenal steroidogenesis pathway, leading to a significant reduction in cortisol production.[3] However, this targeted inhibition results in a predictable and clinically relevant accumulation of upstream steroid hormone precursors. This technical guide provides an in-depth exploration of this compound's core mechanism, a detailed analysis of the resulting precursor accumulation, and the experimental methodologies used to characterize these effects.
Core Mechanism of Action: Inhibition of CYP11B1
This compound's primary mechanism of action is the potent and reversible inhibition of 11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene.[1][3][4] This enzyme is critical for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1][3] By blocking this terminal step, this compound effectively reduces the production of cortisol, thereby addressing the hypercortisolism that characterizes Cushing's disease.[1]
In addition to its potent effect on CYP11B1, this compound also inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis.[5][6] This dual inhibition contributes to its overall effect on adrenal steroidogenesis.[4] Some in vitro studies have suggested that this compound may also have a weak inhibitory effect on other steroidogenic enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme), which could potentially modulate the degree of precursor accumulation.[7]
The inhibition of CYP11B1 leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland due to the reduction in negative feedback from cortisol.[6] This elevated ACTH further stimulates the early steps of the steroidogenesis pathway, exacerbating the accumulation of steroid precursors proximal to the enzymatic blockade.
Accumulation of Steroid Hormone Precursors
The enzymatic blockade by this compound leads to a significant accumulation of steroid precursors immediately upstream of CYP11B1 and CYP11B2. This accumulation has both diagnostic and clinical implications.
Key Accumulated Precursors:
-
11-Deoxycortisol: As the direct substrate for CYP11B1 in the cortisol synthesis pathway, 11-deoxycortisol levels markedly increase following this compound administration.[8][9] This is a hallmark pharmacodynamic effect of the drug.
-
11-Deoxycorticosterone (DOC): This mineralocorticoid precursor, a substrate for CYP11B1 in the aldosterone pathway, also accumulates.[8] The increased levels of DOC can activate the mineralocorticoid receptor, leading to potential side effects such as hypokalemia, edema, and hypertension.[1]
-
Androgens (Androstenedione and Testosterone): The buildup of earlier precursors, such as 17α-hydroxyprogesterone, can be shunted towards the androgen synthesis pathway.[5] This can result in increased levels of androstenedione and testosterone, potentially causing hirsutism and acne in female patients.[5][8] However, some studies suggest that the increase in androgens with this compound may be less pronounced compared to the older steroidogenesis inhibitor, metyrapone.[5]
Quantitative Effects on Steroidogenesis
The potency of this compound and its effects on precursor accumulation have been quantified in both in vitro and clinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | Parameter | This compound IC₅₀ (µM) | Metyrapone IC₅₀ (µM) | Ketoconazole IC₅₀ (µM) | Reference |
| HAC15 | Basal Cortisol Production | 0.035 | 0.068 | 0.621 | [8][10] |
| HAC15 | ACTH-Stimulated Cortisol Production | 0.0605 | 0.0739 | 0.709 | [8] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of this compound on Hormone Levels in Clinical Studies (LINC Program)
| Hormone | Direction of Change | Magnitude of Change | Clinical Study Reference |
| Urinary Free Cortisol (UFC) | Decrease | Normalized in 78.9% of patients by week 22. | [11] |
| 11-Deoxycortisol | Increase | Mean levels increased significantly during treatment. | |
| 11-Deoxycorticosterone | Increase | Mean levels increased during treatment. | |
| ACTH | Increase | Mean levels increased during treatment. | |
| Testosterone (in females) | Increase | Mean levels increased, with some patients developing hirsutism or acne. | [5][8] |
| Aldosterone | Decrease | Levels decreased and then stabilized with long-term treatment. | [12][13] |
Experimental Protocols
The characterization of this compound's mechanism and its effects on steroid precursors has been established through a combination of in vitro and clinical trial methodologies.
In Vitro Assays
A common experimental workflow for evaluating steroidogenesis inhibitors in vitro is as follows:
-
Cell Lines: The human adrenocortical carcinoma cell line NCI-H295R and its subclone HAC15 are frequently used as they produce a steroid profile similar to the adrenal cortex.[8][14]
-
Drug Incubation: Cells are incubated with a range of this compound concentrations (e.g., 0.01 to 10 µM) for a specified period, often 24 to 72 hours.[8][14]
-
Stimulation: To mimic the physiological environment, cells may be co-incubated with ACTH to stimulate steroidogenesis.[8]
-
Hormone Measurement: Steroid hormone levels in the cell culture supernatant are quantified. Due to the significant increase in 11-deoxycortisol, which can cross-react with cortisol immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of individual steroid hormones.[2][4][5] Chemiluminescence immunoassays have also been used, but the potential for cross-reactivity must be considered.[8][14]
-
Data Analysis: The data is used to generate dose-response curves and calculate IC₅₀ values to determine the potency of the inhibitor.[8]
Clinical Trial Protocols (LINC Program)
The efficacy and safety of this compound, including the effects of precursor accumulation, were extensively studied in the LINC clinical trial program.
-
Study Design: The LINC studies were multicenter, prospective studies, with some phases including double-blind, randomized withdrawal periods.[9][12]
-
Patient Population: Adult patients with persistent or recurrent Cushing's disease, or those for whom pituitary surgery was not an option, were enrolled.[9][12]
-
Dosing: this compound was administered orally, typically twice daily, with doses titrated based on individual response and tolerability.[5]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a normal 24-hour urinary free cortisol (UFC) level at a specific time point (e.g., week 22 or 48).[5][9]
-
Hormone Monitoring: In addition to UFC, serum and plasma levels of cortisol, ACTH, 11-deoxycortisol, 11-deoxycorticosterone, aldosterone, and androgens were monitored throughout the studies.[9][11]
-
Safety Monitoring: Adverse events related to precursor accumulation, such as hypertension, hypokalemia, edema, hirsutism, and acne, were closely monitored.[12][13]
Clinical Implications and Management of Precursor Accumulation
The accumulation of steroid hormone precursors is a direct and expected consequence of this compound's mechanism of action. These effects are generally manageable through careful dose titration and, if necessary, the addition of other medications. For instance, mineralocorticoid receptor antagonists may be used to manage side effects like hypertension and hypokalemia.[12] The monitoring of androgen-related side effects in female patients is also an important aspect of clinical management.
A critical consideration in the clinical use of this compound is the potential for hypocortisolism or adrenal insufficiency, which can occur if the dose is too high.[5][15] This necessitates regular monitoring of cortisol levels and clinical signs and symptoms of adrenal insufficiency.[16]
Conclusion
This compound is a highly effective cortisol synthesis inhibitor with a well-defined mechanism of action centered on the potent blockade of CYP11B1. This targeted inhibition inevitably leads to the accumulation of upstream steroid hormone precursors, most notably 11-deoxycortisol and 11-deoxycorticosterone, with a potential for increased androgen production. A thorough understanding of this mechanism, supported by robust in vitro and clinical data, is essential for the safe and effective use of this compound in the management of Cushing's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of steroidogenesis inhibitors and their complex effects on the adrenal endocrine system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Utility of this compound in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. Efficacy and Safety of this compound in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. sensusimpact.com [sensusimpact.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Prolonged Adrenal Insufficiency After this compound Exposure With Eventual Recovery of Adrenal Function - PMC [pmc.ncbi.nlm.nih.gov]
Osilodrostat's Selectivity for CYP11B1 vs. CYP11B2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory selectivity of osilodrostat for cytochrome P450 11B1 (CYP11B1, 11β-hydroxylase) versus cytochrome P450 11B2 (CYP11B2, aldosterone synthase). This compound is a potent steroidogenesis inhibitor approved for the treatment of Cushing's disease, a condition characterized by excessive cortisol production.[1] Its mechanism of action involves the direct inhibition of CYP11B1, the enzyme responsible for the final step of cortisol biosynthesis.[2] However, this compound also exhibits significant inhibitory activity against CYP11B2, the key enzyme in aldosterone synthesis.[3] Understanding the selectivity profile of this compound is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against CYP11B1 and CYP11B2 has been evaluated in various in vitro systems, including human adrenocortical cell lines and cells expressing recombinant human enzymes. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify this inhibition.
| Experimental System | Enzyme | Parameter | Value (nM) | Reference |
| Human Adrenocortical Carcinoma Cells (NCI-H295R) | CYP11B1 (Cortisol Production) | IC50 | 8.4 ± 1.5 | [4] |
| CYP11B2 (Aldosterone Production) | IC50 | 3.2 ± 0.9 | [4] | |
| Human Adrenocortical Carcinoma Cells (HAC15) | CYP11B1 (Cortisol Production) | IC50 | 35 | [5] |
| V79 Cells Expressing Human Recombinant Enzymes | CYP11B1 | IC50 | 9.5 ± 0.5 | [4] |
| CYP11B2 | IC50 | 0.28 ± 0.06 | [4] | |
| Recombinant Human Enzymes in Nanodiscs | CYP11B1 | Kd | 0.6 ± 2.0 | [4] |
| CYP11B2 | Kd | 0.3 ± 0.9 | [4] | |
| General Reported Values | CYP11B1 | IC50 | 2.5 | [6] |
| CYP11B2 | IC50 | 0.7 | [5][6] |
Table 1: Summary of quantitative data on this compound's inhibition of CYP11B1 and CYP11B2.
The data consistently demonstrate that this compound is a potent inhibitor of both CYP11B1 and CYP11B2, with IC50 values in the low nanomolar range.[4][5][6] In most cellular systems, this compound shows a slightly higher potency for CYP11B2 over CYP11B1. For instance, in V79 cells expressing the recombinant enzymes, this compound was approximately 34-fold more potent at inhibiting CYP11B2 than CYP11B1.[4] Studies using recombinant enzymes incorporated into lipid nanodiscs also confirm a high binding affinity of this compound to both enzymes, with Kd values of approximately 1 nM or less.[1][4]
Signaling Pathway of Steroidogenesis Inhibition
This compound's primary mechanism of action is the competitive inhibition of CYP11B1 and CYP11B2, which are key enzymes in the adrenal steroidogenesis pathway. The following diagram illustrates this pathway and the points of inhibition by this compound.
References
- 1. Selectivity of this compound as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CYP11B Inhibitors | FDA | TargetMol [targetmol.com]
Early-Stage In Vitro Evaluation of Osilodrostat Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2] Its approval for the treatment of Cushing's disease has highlighted the therapeutic potential of targeting steroidogenesis.[3][4] This technical guide provides a comprehensive overview of the core in vitro assays and methodologies essential for the early-stage evaluation of this compound analogs and other novel CYP11B1 inhibitors. The focus is on providing detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to aid in the understanding of the evaluation process.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effect by inhibiting CYP11B1, thus blocking the conversion of 11-deoxycortisol to cortisol.[2][3] It also shows inhibitory activity against aldosterone synthase (CYP11B2), which is structurally very similar to CYP11B1.[2][5] This dual inhibition can lead to a decrease in both cortisol and aldosterone levels. The inhibition of CYP11B1 leads to an accumulation of precursor steroids, which can be shunted into the androgen synthesis pathway.[1] A thorough in vitro evaluation, therefore, aims to characterize the potency, selectivity, and potential off-target effects of new analogs.
Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound analogs on CYP11B1 and CYP11B2.
Experimental Protocols
Cell-Based Steroidogenesis Assay using H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[6]
Objective: To determine the effect of this compound analogs on the production of key steroid hormones, particularly cortisol.
Methodology:
-
Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and growth factors, under standard conditions (37°C, 5% CO2).[7] For experiments, cells are seeded in 24-well plates and allowed to attach for 24 hours.[8]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the this compound analog or control compounds (e.g., this compound, metyrapone). A vehicle control (e.g., DMSO) is also included. For studies investigating stimulated steroidogenesis, a stimulating agent like forskolin can be added.[8] The cells are then incubated for a defined period, typically 48 hours.[6][8]
-
Sample Collection: After incubation, the cell culture supernatant is collected for hormone analysis.
-
Hormone Analysis: The concentrations of various steroid hormones (e.g., cortisol, aldosterone, 11-deoxycortisol, testosterone, and estradiol) in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Alternatively, specific hormones can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).[9]
-
Data Analysis: The IC50 values (the concentration of compound that inhibits 50% of hormone production) are calculated by plotting the hormone concentrations against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the H295R cell-based steroidogenesis assay.
Recombinant Enzyme Inhibition Assays (CYP11B1 and CYP11B2)
To determine the direct inhibitory effect on the target enzymes and to assess selectivity, assays using recombinant human CYP11B1 and CYP11B2 are employed. These assays often use cell lines engineered to express the specific enzyme, such as V79MZ or HEK-293 cells.[10][11]
Objective: To quantify the inhibitory potency (IC50) of this compound analogs against CYP11B1 and CYP11B2 and to determine the selectivity ratio.
Methodology:
-
Cell Culture and Lysate Preparation: V79MZ or HEK-293 cells stably expressing human CYP11B1 or CYP11B2 are cultured under appropriate conditions.[10][11] Cell lysates or microsomal fractions containing the recombinant enzyme are then prepared.
-
Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell lysate/microsomal fraction, a specific substrate (e.g., 11-deoxycortisol for CYP11B1, corticosterone or 11-deoxycorticosterone for CYP11B2), and the NADPH regenerating system.[11][12]
-
Compound Addition: this compound analogs are added at various concentrations.
-
Incubation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time. The reaction is then stopped, often by the addition of a strong acid or an organic solvent.
-
Product Quantification: The amount of product formed (cortisol for CYP11B1, aldosterone for CYP11B2) is measured, typically by LC-MS/MS or a specific immunoassay.
-
Data Analysis: IC50 values are calculated as described for the H295R assay. The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
Cell Viability Assay
It is crucial to assess whether the observed reduction in hormone production is due to specific enzyme inhibition or a general cytotoxic effect of the compound.
Objective: To determine the cytotoxicity of this compound analogs in the cell lines used for the primary assays.
Methodology (MTT Assay Example):
-
Cell Seeding: Cells (e.g., H295R) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the same concentrations of this compound analogs as used in the steroidogenesis assay and incubated for the same duration (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the vehicle-treated control cells.
Caption: Logical flow for confirming specific inhibition.
Data Presentation
The quantitative data from the in vitro assays should be summarized in tables to allow for a clear comparison of the potency and selectivity of different this compound analogs.
Table 1: Inhibitory Potency of this compound and Comparator Compounds on Cortisol Production in HAC15 Adrenocortical Cells [15][16]
| Compound | Basal IC50 (µM) | ACTH-Stimulated IC50 (µM) |
| This compound | 0.035 | 0.0605 |
| Metyrapone | 0.068 | 0.0739 |
| Ketoconazole | 0.621 | 0.709 |
Table 2: Inhibitory Potency and Selectivity of Novel CYP11B1/CYP11B2 Inhibitors [17]
| Compound | CYP11B1 IC50 (µM) | CYP11B2 IC50 (µM) | Selectivity (CYP11B1/CYP11B2) |
| 8 | 3.04 | 2.77 | 1.1 |
| 9 | 0.21 | 0.08 | 2.6 |
| 10 | 0.13 | 0.11 | 1.2 |
| 11 | 2.52 | 15.58 | 0.16 |
| 12 | > 10 | 1.1 | > 9.1 (selective for CYP11B2) |
Note: The compounds listed in Table 2 are not direct structural analogs of this compound but represent other novel inhibitors of the same targets.
Conclusion
The early-stage in vitro evaluation of this compound analogs requires a systematic approach employing a battery of assays. The H295R cell-based steroidogenesis assay provides a comprehensive overview of the impact on the entire steroidogenic pathway, while recombinant enzyme assays offer precise data on the potency and selectivity for the primary targets, CYP11B1 and CYP11B2. Complementary cell viability assays are essential to rule out cytotoxicity. By following the detailed protocols and structuring the data as outlined in this guide, researchers can effectively characterize and compare novel inhibitors, facilitating the identification of promising candidates for further development.
References
- 1. This compound | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of this compound in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. policycommons.net [policycommons.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using the AtT-20 Cell Line to Investigate Direct Effects of Osilodrostat on ACTH Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AtT-20 cell line is a well-established murine pituitary tumor cell line derived from a corticotroph adenoma.[1] These cells synthesize and secrete adrenocorticotropic hormone (ACTH) and are responsive to stimuli such as corticotropin-releasing hormone (CRH), making them an invaluable in vitro model for studying the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Osilodrostat (Isturisa®) is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[3][4][5] It is approved for the treatment of Cushing's disease, which is most commonly caused by an ACTH-secreting pituitary adenoma.[6][7]
While this compound's primary mechanism is to reduce cortisol production in the adrenal glands, its potential direct effects on the pituitary corticotrophs that regulate cortisol through ACTH secretion are less understood. Investigating such effects is crucial for a comprehensive understanding of its pharmacological profile. This application note provides detailed protocols to study the direct effects of this compound on both basal and CRH-stimulated ACTH secretion in AtT-20 cells.
Experimental Protocols
Protocol 1: AtT-20 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture of AtT-20 cells.
Materials:
-
AtT-20 cell line (e.g., ATCC® CCL-89™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Horse Serum (HS), heat-inactivated
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
75 cm² cell culture flasks
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Complete Growth Medium:
-
To a 500 mL bottle of F-12K Medium, add:
-
75 mL of Horse Serum (final concentration 15%)
-
12.5 mL of Fetal Bovine Serum (final concentration 2.5%)
-
5 mL of Penicillin-Streptomycin (final concentration 100 U/mL)
-
-
Store at 2-8°C in the dark.[1]
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of AtT-20 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a 75 cm² flask and incubate at 37°C, 5% CO₂.
-
-
Routine Maintenance:
-
AtT-20 cells grow as a mix of adherent and suspension cells, often forming aggregates.[8]
-
For subculturing, vigorously shake the flask to detach adherent cells and break up clumps.
-
Transfer the entire cell suspension to a 50 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and dispense into new flasks at a seeding density of 3 x 10⁵ cells/mL.[8]
-
Change the medium every 2-3 days. A subcultivation ratio of 1:2 is recommended.[8]
-
Protocol 2: Drug Treatment for ACTH Secretion Assay
This protocol describes the treatment of AtT-20 cells to assess the impact of this compound on ACTH secretion.
Materials:
-
Cultured AtT-20 cells
-
24-well tissue culture plates
-
Serum-free F-12K Medium
-
This compound powder
-
DMSO (for dissolving this compound)
-
Corticotropin-Releasing Hormone (CRH), human/rat
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating:
-
Seed AtT-20 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and stabilize.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 µM stock solution of CRH in sterile water or PBS. Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound and CRH in serum-free F-12K medium. The final DMSO concentration should not exceed 0.1% in any well.
-
-
Treatment:
-
Gently aspirate the complete growth medium from each well.
-
Wash the cells once with 1 mL of sterile PBS.
-
Add 500 µL of serum-free F-12K medium to each well and incubate for 2 hours (serum starvation).
-
Aspirate the starvation medium and add 500 µL of the appropriate treatment solution to each well. Recommended treatment groups include:
-
Vehicle Control (serum-free medium with 0.1% DMSO)
-
CRH (10 nM)
-
This compound (e.g., 0.1 µM, 1 µM, 10 µM)
-
This compound (e.g., 0.1 µM, 1 µM, 10 µM) + CRH (10 nM)
-
-
Incubate the plate at 37°C, 5% CO₂ for a defined period (e.g., 4-6 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes for ACTH quantification. Store at -80°C if not analyzed immediately.
-
The remaining cell monolayer can be used for a cell viability assay.
-
Protocol 3: ACTH Quantification by ELISA
This protocol provides a general workflow for a sandwich ELISA to measure ACTH in the collected supernatant. Follow the specific instructions provided with your commercial ELISA kit.[9][10]
Materials:
-
Commercial ACTH ELISA Kit (e.g., Human/Mouse/Rat compatible)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the ACTH standards and controls as per the kit manual.
-
Add standards, controls, and unknown samples (supernatants) to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody (e.g., biotinylated antibody or HRP conjugate) to each well.
-
Seal the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature), often with shaking.[9][11]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
If using a biotin-streptavidin system, add the HRP-Streptavidin solution and incubate.[12]
-
Add the TMB substrate solution to each well and incubate in the dark until color develops.
-
Add the Stop Solution to terminate the reaction. The color will typically change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the ACTH concentration in the unknown samples.
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables present hypothetical data from the described experiment.
Table 1: Effect of this compound on Basal and CRH-Stimulated ACTH Secretion from AtT-20 Cells
| Treatment Group | This compound (µM) | CRH (10 nM) | Mean ACTH (pg/mL) ± SD | % of CRH Response |
| Vehicle Control | 0 | - | 150.4 ± 12.1 | N/A |
| CRH Stimulation | 0 | + | 752.3 ± 55.8 | 100% |
| This compound | 0.1 | - | 148.9 ± 15.3 | N/A |
| This compound | 1 | - | 155.2 ± 11.9 | N/A |
| This compound | 10 | - | 160.1 ± 18.4 | N/A |
| This compound + CRH | 0.1 | + | 740.5 ± 60.2 | 98.4% |
| This compound + CRH | 1 | + | 688.1 ± 49.5 | 91.5% |
| This compound + CRH | 10 | + | 615.7 ± 51.3 | 81.8% |
Table 2: Effect of this compound on AtT-20 Cell Viability
| Treatment Group | This compound (µM) | CRH (10 nM) | Cell Viability (%) ± SD |
| Vehicle Control | 0 | - | 98.5 ± 1.2 |
| CRH Stimulation | 0 | + | 97.9 ± 1.5 |
| This compound | 10 | - | 98.1 ± 1.8 |
| This compound + CRH | 10 | + | 97.5 ± 2.1 |
Visualizations
Experimental Workflow
Signaling Pathway and Drug Target
Expected Results and Interpretation
-
CRH Stimulation: As a positive control, CRH should robustly increase ACTH secretion compared to the vehicle control group.[1][2] A significant increase validates the responsiveness of the AtT-20 cells.
-
This compound on Basal Secretion: Based on the hypothetical data in Table 1, this compound alone does not significantly alter the basal secretion of ACTH. This would suggest that, under these in vitro conditions, the drug does not directly stimulate or inhibit the basic secretory machinery of the corticotrophs.
-
This compound on Stimulated Secretion: The key finding in the hypothetical data is a dose-dependent reduction in CRH-stimulated ACTH secretion. This suggests that while this compound may not affect basal levels, it could interfere with the signaling cascade or secretory response initiated by CRH.
-
Cell Viability: The cell viability data (Table 2) should show no significant toxicity at the tested concentrations. This is critical to ensure that any observed decrease in ACTH is due to a specific pharmacological effect rather than cell death.
Conclusion
The AtT-20 cell line provides a robust and clinically relevant model to dissect the direct pharmacological effects of steroidogenesis inhibitors on pituitary corticotroph function. The protocols described here offer a comprehensive framework for evaluating how this compound modulates both basal and stimulated ACTH secretion, independent of the systemic feedback loops present in vivo. The findings from such studies are crucial for building a complete profile of drugs targeting the HPA axis and can inform the prediction of clinical outcomes and potential side effects.
References
- 1. AtT-20 Cells [cytion.com]
- 2. Growth hormone-releasing factor releases ACTH from an AtT-20 mouse pituitary tumor cell line but not from normal pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. AtT20. Culture Collections [culturecollections.org.uk]
- 9. arborassays.com [arborassays.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eaglebio.com [eaglebio.com]
- 12. raybiotech.com [raybiotech.com]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Accurate Quantification of Osilodrostat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osilodrostat is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for the final step of cortisol synthesis.[1][2] It is utilized in the management of Cushing's disease, a condition characterized by excessive cortisol levels.[1][2] Therapeutic drug monitoring of this compound is essential to optimize dosage, ensure efficacy, and minimize adverse effects, given the high inter-individual variability in patient response.[1][3] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The protocol is based on a validated method and is suitable for pharmacokinetic studies and routine clinical monitoring.[1][3]
Principle
This method employs a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a HILIC analytical column and detection by a tandem mass spectrometer operating in positive electrospray ionization mode. Quantification is achieved using a stable isotopically labeled internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound (e.g., this compound-d4) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering reproducible gradients
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Kinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[1][3]
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid (v/v) to precipitate proteins.[1][3]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of this compound.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Kinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3] |
| Mobile Phase | Isocratic elution with a suitable mobile phase (e.g., Acetonitrile and water with formic acid) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2.0 minutes[1][3] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 228.0932[4] |
| Product Ions (m/z) | 81.0447, 54.0338, 134.0401[4] |
| Collision Energy | 30 eV[4] |
| Internal Standard (IS) | Isotopically labeled this compound |
Data Presentation
The performance of this method has been validated and key quantitative data are summarized in the tables below.[1][3]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 250 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| This compound | Low | < 7.2 | < 7.2 | 95.9 - 114.9 |
| Medium | < 7.2 | < 7.2 | 95.9 - 114.9 | |
| High | < 7.2 | < 7.2 | 95.9 - 114.9 |
Table 3: Recovery and Matrix Effect
| Analyte | IS-Normalized Extraction Recovery (%) | IS-Normalized Matrix Effect (%) |
| This compound | 84.0 - 101.0[1][3] | 106.0 - 123.0[1][3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
References
- 1. LC-MS/MS method for simultaneous quantification of this compound and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound in horse urine using LC/ESI–HRMS to establish an elimination profile for doping control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Culture of Primary Human Adrenocortical Cells with Osilodrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat is a potent inhibitor of steroidogenesis, primarily targeting 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[2][3] These characteristics make this compound a valuable therapeutic agent for conditions of cortisol excess, such as Cushing's syndrome.[1][3] In vitro studies using primary human adrenocortical cells are crucial for understanding its mechanism of action, potency, and potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for the in vitro culture of primary human adrenocortical cells and their treatment with this compound.
Data Presentation
This compound Potency in Human Adrenocortical Cells
This compound has been shown to be a potent inhibitor of cortisol production in human adrenocortical cell lines and primary cultures.[4][5] Its potency is comparable to or greater than other steroidogenesis inhibitors like metyrapone and significantly higher than ketoconazole.[4][5][6]
| Cell Type | Condition | This compound IC50 (µM) | Metyrapone IC50 (µM) | Ketoconazole IC50 (µM) | Reference |
| HAC15 Cells | Basal | 0.035 | 0.068 | 0.621 | [4][5] |
| HAC15 Cells | ACTH Stimulated | 0.0605 | 0.0739 | 0.709 | [4] |
| Primary Human Adrenocortical Cells | Basal | Variable (25-fold difference between cultures) | Variable (18-fold difference between cultures) | Variable (84-fold difference between cultures) | [4][5] |
IC50 values represent the concentration of the inhibitor required to reduce cortisol production by 50%.
Effects of this compound on Steroid Hormone Profile
Treatment of human adrenocortical cells with this compound leads to a significant reduction in cortisol and aldosterone levels.[4][5] Concurrently, there is an accumulation of precursors in the steroidogenesis pathway, most notably 11-deoxycortisol.[4][5]
| Hormone | Effect of this compound Treatment |
| Cortisol | Strong Inhibition[4][5] |
| Aldosterone | Potent Inhibition[4][5] |
| Corticosterone | Strong Inhibition[4][5] |
| 11-deoxycortisol | Accumulation[4][5] |
| Adrenal Androgens | Modest Effects[4][5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Adrenocortical Cells
This protocol describes a general method for the isolation and culture of primary human adrenocortical cells from adrenal tissue.
Materials:
-
Fresh normal human adrenal gland tissue
-
DMEM/F12 medium
-
Penicillin-Streptomycin solution (Pen/Strep)
-
Gentamicin
-
Collagenase (Type I or II)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
Sterile conical tubes (50 mL and 15 mL)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Obtain fresh human adrenal tissue in sterile transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with DMEM/F12 medium containing antibiotics (Pen/Strep and Gentamicin).
-
Carefully dissect away the medulla and surrounding connective tissue, retaining the adrenal cortex.
-
Mince the cortical tissue into small pieces (approximately 1-2 mm³).[7]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 50 mL conical tube.
-
Add digestion solution: DMEM/F12 with 0.1% collagenase and 0.01% DNase I.[7] The volume should be sufficient to cover the tissue pieces.
-
Incubate at 37°C for 30-60 minutes with gentle agitation, or until the tissue is substantially disaggregated.
-
Pipette the cell suspension up and down gently every 15 minutes to aid in dissociation.
-
-
Cell Isolation and Plating:
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70-100 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F12 with 10% FBS, Pen/Strep, and Gentamicin).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density in culture flasks or plates. A typical seeding density is 1-2 x 10⁵ cells/cm².
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Cell Maintenance:
Protocol 2: In Vitro Treatment of Primary Human Adrenocortical Cells with this compound
This protocol outlines the procedure for treating cultured primary human adrenocortical cells with this compound to assess its effect on steroidogenesis.
Materials:
-
Cultured primary human adrenocortical cells (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
(Optional) ACTH (for stimulated conditions)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Steroid-free serum (e.g., charcoal-stripped FBS) for specific assays
Procedure:
-
Cell Seeding:
-
Seed the primary adrenocortical cells in multi-well plates at a consistent density and allow them to adhere and stabilize for at least 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for in vitro studies is 0.01 to 10 µM.[4][5]
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control group (medium with solvent only).
-
(Optional) For ACTH-stimulated conditions, add ACTH to the treatment medium at a final concentration of, for example, 10 nM.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). A 3-day incubation period has been used in previous studies.[4]
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant for hormone analysis.
-
Store the supernatant at -20°C or -80°C until analysis.
-
The cells can be lysed for protein quantification or other cellular assays.
-
-
Hormone Analysis:
-
Data Analysis:
-
Normalize hormone concentrations to the cell number or total protein content.
-
Calculate the IC50 value for this compound by plotting the percentage of hormone inhibition against the log of the inhibitor concentration.
-
Visualizations
This compound Mechanism of Action in Adrenocortical Cells
Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.
Experimental Workflow for In Vitro this compound Treatment
Caption: Experimental workflow for evaluating this compound in primary human adrenocortical cells.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Utility of this compound in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Quantifying Steroid Profiles in Response to Osilodrostat using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), a key enzyme in the final step of cortisol synthesis.[1][2][3][4] It is also known to inhibit aldosterone synthase (CYP11B2) to a lesser extent.[1][2] This targeted inhibition leads to a significant reduction in cortisol and aldosterone levels, making this compound an effective treatment for conditions of cortisol excess, such as Cushing's disease.[1][3][5] The mechanism of action involves the competitive binding to the active site of CYP11B1, preventing the conversion of 11-deoxycortisol to cortisol.[1] Consequently, treatment with this compound results in a characteristic shift in the steroid profile, marked by a decrease in downstream products and an accumulation of precursor steroids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of steroid hormones in biological matrices.[6][7][8] Its high specificity and sensitivity allow for the simultaneous measurement of a broad panel of steroids, providing a comprehensive view of the metabolic impact of steroidogenesis inhibitors. This application note provides detailed protocols for the quantification of key steroids in human plasma in response to this compound treatment, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound primarily targets CYP11B1, leading to a blockage in the conversion of 11-deoxycortisol to cortisol. A secondary effect is the inhibition of CYP11B2, which catalyzes the conversion of corticosterone to aldosterone. This dual inhibition results in a significant reduction in the production of the primary glucocorticoid and mineralocorticoid. An expected consequence of this enzymatic blockade is the accumulation of steroid precursors proximal to the inhibited steps.[3][9][10]
Data Presentation: Expected Changes in Steroid Profiles
Treatment with this compound leads to predictable alterations in the circulating steroid profile. The following tables summarize the expected quantitative changes based on its mechanism of action.
Table 1: Steroids Expected to Decrease in Response to this compound
| Steroid | Rationale for Decrease |
| Cortisol | Direct inhibition of its synthesis by blocking CYP11B1. |
| Cortisone | As the inactive metabolite of cortisol, its levels decrease proportionally. |
| Aldosterone | Inhibition of CYP11B2, the enzyme responsible for its synthesis. |
| Corticosterone | While a precursor to aldosterone, its conversion from 11-deoxycorticosterone is also inhibited by CYP11B1. |
Table 2: Steroids Expected to Increase in Response to this compound
| Steroid | Rationale for Increase |
| 11-Deoxycortisol | Accumulation due to the direct inhibition of its conversion to cortisol by CYP11B1.[9][10] |
| 11-Deoxycorticosterone | Accumulation as a precursor to corticosterone, due to inhibition of CYP11B1 and CYP11B2. |
| Androstenedione | Potential for pathway shift towards androgen synthesis due to precursor buildup. |
| Testosterone | Potential for pathway shift towards androgen synthesis. |
| Dehydroepiandrosterone (DHEA) | Potential for pathway shift towards androgen synthesis. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a common method for the extraction of a broad panel of steroids from human plasma using liquid-liquid extraction (LLE), a widely used and effective technique.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) solution: A mixture of deuterated steroid standards (e.g., Cortisol-d4, 11-deoxycortisol-d2, Testosterone-d3, Progesterone-d9) in methanol.
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to each plasma sample. Vortex briefly.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the steroids) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Steroid Panel
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of a panel of steroids. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for key steroids are provided in Table 3.
Table 3: Example MRM Transitions for Key Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 25 |
| Cortisol-d4 (IS) | 367.2 | 121.1 | 25 |
| 11-Deoxycortisol | 347.2 | 97.1 | 22 |
| 11-Deoxycortisol-d2 (IS) | 349.2 | 97.1 | 22 |
| Aldosterone | 361.2 | 331.2 | 12 |
| Corticosterone | 347.2 | 121.1 | 20 |
| Androstenedione | 287.2 | 97.1 | 20 |
| Testosterone | 289.2 | 97.1 | 22 |
| Testosterone-d3 (IS) | 292.2 | 97.1 | 22 |
| Progesterone | 315.2 | 97.1 | 25 |
| Progesterone-d9 (IS) | 324.3 | 100.1 | 25 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for quantifying steroid profiles in plasma samples from patients treated with this compound.
Conclusion
The use of LC-MS/MS for the quantification of steroid profiles provides a powerful tool for understanding the in-vivo effects of this compound. The detailed protocols and expected changes in steroid levels outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. This approach enables a precise evaluation of the therapeutic efficacy of this compound and the monitoring of potential side effects related to shifts in steroid metabolism. The high specificity and multiplexing capabilities of mass spectrometry are essential for accurately characterizing the complex hormonal changes induced by targeted steroidogenesis inhibitors.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Long-term efficacy and safety of this compound in patients with Cushing’s disease: results from the LINC 4 study extension [frontiersin.org]
- 5. lcms.cz [lcms.cz]
- 6. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Trial of this compound for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation and Characterization of an Osilodrostat-Resistant Adrenocortical Carcinoma Cell Line
Introduction
Osilodrostat is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2] It is approved for the treatment of Cushing's disease, a condition characterized by chronic hypercortisolism.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms by which cells acquire resistance to this compound is crucial for developing strategies to overcome it. This application note provides a detailed protocol for establishing and characterizing an this compound-resistant cell line in vitro, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Principle
The development of a drug-resistant cell line is typically achieved by culturing a parental, drug-sensitive cell line in the continuous presence of the drug over an extended period.[3][4] The protocol begins with a low concentration of the drug, which is gradually increased in a stepwise manner.[3][5] This process applies selective pressure, allowing only cells that develop resistance mechanisms to survive and proliferate. The resulting cell population exhibits a significantly higher half-maximal inhibitory concentration (IC50) for the drug compared to the original parental line. The human adrenocortical carcinoma cell line NCI-H295R is a suitable model for this purpose as it expresses the steroidogenic enzymes targeted by this compound.
Mechanism of Action of this compound
This compound primarily exerts its function by inhibiting Cytochrome P450 Family 11 Subfamily B Member 1 (CYP11B1), also known as 11β-hydroxylase.[6][7] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[8] By blocking this critical step, this compound effectively reduces the production of cortisol.[2] To a lesser extent, it also inhibits aldosterone synthase (CYP11B2).[2][9] This inhibition can lead to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a diversion of the steroidogenesis pathway towards androgen production.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. This compound | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 8. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Managing hypocortisolism in Osilodrostat-treated animal studies
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Osilodrostat in animal studies. It focuses on the identification, management, and prevention of hypocortisolism, a common adverse effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It also inhibits aldosterone synthase (CYP11B2) to a lesser extent.[2][4] By blocking these enzymes, this compound effectively reduces the production of cortisol and aldosterone.[4][5] This mechanism makes it effective for treating conditions of cortisol excess, but also creates the risk of hypocortisolism (adrenal insufficiency).[5][6]
Q2: Why is managing hypocortisolism critical in my study?
Hypocortisolism, or adrenal insufficiency, can be a life-threatening condition.[7] It can manifest as a range of clinical signs from vague (lethargy, inappetence) to severe (hypovolemic collapse).[8] Unmanaged hypocortisolism can confound experimental results by introducing non-specific stress and physiological instability, and can lead to unnecessary animal morbidity or mortality, compromising both study data and animal welfare.
Q3: What are the primary side effects of this compound besides hypocortisolism?
Due to its mechanism of action, this compound can cause an accumulation of adrenal hormone precursors.[1][4] This can lead to adverse effects such as hypokalemia, edema, and hypertension due to mineralocorticoid precursor activity.[1][6] In female animals, an increase in androgen precursors may result in effects like hirsutism or acne.[6] QT interval prolongation has also been noted, requiring monitoring.[1][9]
Troubleshooting Guide: Managing Hypocortisolism
Q4: What are the common clinical signs of hypocortisolism in laboratory animals?
While signs can vary by species, common indicators of hypocortisolism or an impending adrenal crisis include:
-
Vague, non-specific signs such as lethargy, weakness, or depression.
-
Gastrointestinal issues like decreased appetite, nausea, vomiting, or diarrhea.[5][6][10]
-
Cardiovascular signs such as hypotension or signs of hypovolemic shock in severe cases.
-
Metabolic changes including hypoglycemia and electrolyte imbalances (hyponatremia, hyperkalemia).[6][11]
Q5: My animal is showing signs of hypocortisolism. What is the immediate course of action?
If an animal exhibits signs of acute adrenal insufficiency (e.g., collapse, severe vomiting/diarrhea), it is a medical emergency.
-
Temporarily Discontinue this compound: Stop the administration of the drug immediately.
-
Administer Glucocorticoids: Provide rapid-acting glucocorticoid replacement. Dexamethasone sodium phosphate is often a good initial choice as it does not interfere with cortisol assays for subsequent diagnostic testing.[11]
-
Provide Supportive Care: Administer intravenous fluids to correct dehydration and electrolyte imbalances.[12][13] Address hypoglycemia if present.[11]
-
Confirm Diagnosis: Once the animal is stable, an ACTH stimulation test can be performed to definitively diagnose iatrogenic hypoadrenocorticism.[8][11]
Q6: How can I proactively monitor for hypocortisolism?
Regular and systematic monitoring is key to preventing severe hypocortisolism.
-
Clinical Observation: Conduct daily health and welfare checks, paying close attention to the signs listed in Q4.
-
Biochemical Monitoring:
-
Cortisol Levels: Monitor serum or plasma cortisol levels regularly. The goal is to reduce cortisol to a target range, not to eliminate it. An ACTH stimulation test is the gold standard for assessing the adrenal gland's responsive capacity.[8][14]
-
Electrolytes: Periodically check serum sodium and potassium levels to monitor for mineralocorticoid deficiency.[7][14]
-
-
Dose Titration: Implement a slow and careful dose titration schedule. Start with a low dose and increase in small increments, allowing the animal to adapt. Dose adjustments should be based on cortisol levels and clinical signs.[7][15]
Q7: The cortisol levels in my assay seem inconsistent or unexpectedly high despite clinical signs of hypocortisolism. What could be the cause?
This may be due to assay cross-reactivity. The inhibition of 11β-hydroxylase by this compound leads to an accumulation of the precursor 11-deoxycortisol.[4] Some cortisol immunoassays can cross-react with 11-deoxycortisol, leading to falsely elevated cortisol readings.[16] If you suspect this, consider using a more specific measurement method like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between cortisol and its precursors.[16]
Data Presentation
Table 1: Clinical and Biochemical Manifestations of Hypocortisolism
| Parameter Category | Observation / Finding | Implication |
| General Clinical Signs | Lethargy, weakness, fatigue, decreased appetite, weight loss[5][6] | Early indicators of adrenal insufficiency. |
| Gastrointestinal Signs | Nausea, vomiting, diarrhea, abdominal pain[5][6] | Common signs of hypocortisolism. |
| Cardiovascular Signs | Hypotension, dizziness, hypovolemic shock[6] | Signs of a developing or full-blown adrenal crisis. |
| Biochemical Markers | Low serum/plasma cortisol[17] | Direct evidence of drug effect. |
| Hyponatremia (low sodium), Hyperkalemia (high potassium)[11] | Indicates concurrent mineralocorticoid deficiency. | |
| Hypoglycemia (low blood glucose)[6][11] | Can result from glucocorticoid deficiency. |
Table 2: Sample Dose Titration and Monitoring Schedule (Example)
This is an illustrative schedule. Actual doses and frequencies must be determined based on the specific animal model, study objectives, and observed responses.
| Study Week | This compound Dose | Monitoring Frequency & Type | Key Checkpoints |
| Week 0 (Baseline) | 0 mg/kg | Pre-treatment | Establish baseline cortisol (ACTH stim), electrolytes, body weight, and clinical condition. |
| Weeks 1-2 | Start at a low dose (e.g., 1-2 mg/kg BID) | Daily clinical observation. Cortisol & electrolytes at end of Week 2. | Assess initial tolerability. Check for signs of rapid cortisol decline. |
| Weeks 3-4 | Titrate up by 1-2 mg/kg increments if cortisol remains high and animal is stable | Daily clinical observation. Cortisol & electrolytes weekly.[7] | Adjust dose based on cortisol levels and clinical signs. Avoid rapid dose escalation. |
| Weeks 5-8 | Maintain or adjust dose based on response | Weekly clinical observation. Cortisol & electrolytes every 2 weeks. | Aim for target cortisol range. Watch for precursor-related side effects (hypokalemia). |
| Maintenance Phase | Lowest effective dose | Bi-weekly clinical observation. Cortisol & electrolytes monthly or as needed. | Ensure sustained efficacy and long-term safety. |
Experimental Protocols
Protocol 1: ACTH Stimulation Test for Monitoring Adrenal Function
This test assesses the adrenal reserve and helps diagnose iatrogenic hypocortisolism.
Materials:
-
Cosyntropin (synthetic ACTH)
-
Baseline and post-stimulation blood collection tubes (e.g., serum separators)
-
Saline for dilution (if necessary)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Timing: For animals on this compound, perform the test 4-6 hours after the morning dose to assess cortisol levels at their expected nadir.[14]
-
Baseline Sample: Collect a pre-stimulation blood sample to measure the baseline serum cortisol concentration.
-
ACTH Administration: Administer cosyntropin. A common veterinary dose is 5 mcg/kg, administered intravenously (IV).[11][18] Intramuscular (IM) administration is not recommended in potentially hypovolemic animals due to poor absorption.[8]
-
Post-Stimulation Sample: Collect a second blood sample 60 minutes after the IV administration of cosyntropin.[11]
-
Sample Handling: Process blood samples to separate serum or plasma and store appropriately (e.g., frozen at -20°C or -80°C) until analysis.
-
Interpretation: In a healthy, untreated animal, cortisol levels should rise significantly after ACTH stimulation. In an animal with this compound-induced hypocortisolism, the cortisol response will be blunted or absent (a "flat-line" result), with post-ACTH cortisol concentrations typically falling below 2 µg/dL.[8][11]
Protocol 2: Emergency Management of an Adrenal Crisis
Objective: To rapidly stabilize an animal presenting with severe signs of hypocortisolism.
Procedure:
-
Stop this compound: Immediately cease drug administration.
-
Intravenous Access: Secure IV access for fluid and medication administration.
-
Fluid Resuscitation: Begin IV fluid therapy to correct dehydration and hypovolemia. An isotonic crystalloid solution is appropriate.[13] Correct fluid deficits over several hours, monitoring cardiovascular parameters.
-
Glucocorticoid Replacement:
-
Electrolyte Correction: If severe hyperkalemia is present and causing cardiac abnormalities (e.g., bradycardia), specific treatment may be required, although fluid therapy often resolves mild to moderate cases.[12]
-
Hypoglycemia Management: If hypoglycemia is documented, add dextrose to the IV fluids to create a 2.5% or 5% dextrose solution.[12]
-
Ongoing Monitoring: Continuously monitor vital signs, hydration status, electrolyte levels, and blood glucose until the animal is stable. Once stable, transition to oral glucocorticoid replacement (e.g., prednisone) and gradually taper to a maintenance dose.[8]
Visualizations
Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.
Caption: Experimental workflow for monitoring and managing hypocortisolism in animal studies.
Caption: Decision tree for troubleshooting common adverse events with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]
- 4. karger.com [karger.com]
- 5. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Dosing & Monitoring [isturisa.com]
- 8. Management of hypoadrenocorticism (Addison’s disease) in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Review of Recent Clinical Studies and Practical Recommendations for its Use in the Treatment of Cushing Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 12. fecava.org [fecava.org]
- 13. dechra-us.com [dechra-us.com]
- 14. Monitoring Cushing's [dechra-us.com]
- 15. This compound in Cushing’s disease: the management of its efficacy and the pitfalls of post-surgical results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound‐induced adrenal insufficiency in a patient with Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Canine hypoadrenocorticism: Part II - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Osilodrostat dosage to minimize off-target effects in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Osilodrostat in preclinical studies. The focus is on optimizing dosage to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3][4] It also inhibits aldosterone synthase (CYP11B2) to a lesser extent, which is involved in aldosterone production.[1][2][3][4]
Q2: What are the expected on-target and off-target effects of this compound in preclinical models?
A2: The primary on-target effect is the reduction of cortisol (or corticosterone in rodents) levels. The main off-target effects stem from the inhibition of CYP11B1 and CYP11B2, leading to an accumulation of precursor molecules in the steroidogenesis pathway.[1][5][6] This can result in:
-
Mineralocorticoid-related effects: Due to the buildup of 11-deoxycorticosterone, which can activate mineralocorticoid receptors, leading to hypokalemia, hypertension, and edema.[1][6][7]
-
Androgen-related effects: The shunting of steroid precursors towards androgen synthesis can cause signs of hyperandrogenism.[7][8]
-
Other reported off-target effects in preclinical toxicology studies include adrenocortical and hepatocellular hypertrophy, as well as effects on the central nervous system (CNS) and female reproductive organs.[1][9]
Q3: What are some starting considerations for dosing this compound in preclinical studies?
A3: Due to the limited availability of public preclinical dose-ranging studies, a pilot study to determine the optimal dose in your specific animal model and experimental setup is highly recommended. Based on a 13-week study in Wistar rats, a dose of 20 mg/kg/day administered orally has been used for this compound monotherapy.[10] However, the optimal dose will depend on the species, the specific research question, and the desired level of cortisol/corticosterone suppression.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Insufficient Cortisol/Corticosterone Suppression | Inadequate dosage; Individual variability in drug metabolism. | 1. Confirm accurate dosing and administration.2. Gradually increase the dose in increments, monitoring cortisol/corticosterone levels at each step.3. Assess plasma this compound levels to ensure adequate exposure. |
| Hypokalemia (Low Potassium) | Accumulation of 11-deoxycorticosterone leading to mineralocorticoid excess. | 1. Reduce the this compound dosage.2. Consider co-administration of a mineralocorticoid receptor antagonist like spironolactone (ensure this does not interfere with your study endpoints).3. Supplement the diet with potassium. |
| Hypertension or Edema | Mineralocorticoid excess from 11-deoxycorticosterone accumulation. | 1. Decrease the this compound dose.2. Monitor blood pressure and body weight regularly.3. As with hypokalemia, a mineralocorticoid receptor antagonist may be considered. |
| Signs of Hyperandrogenism (e.g., changes in reproductive organs) | Shunting of steroid precursors to the androgen synthesis pathway. | 1. Lower the this compound dosage.2. Measure serum androgen levels (e.g., testosterone, androstenedione) to confirm.3. If hyperandrogenism is a concern, consider if a lower dose that still achieves sufficient cortisol suppression can be used. |
| Adrenal Gland Hypertrophy | Chronic stimulation of the adrenal glands due to low cortisol and subsequent high ACTH levels (compensatory mechanism). | 1. This is an expected pharmacological effect. The degree of hypertrophy may be dose-dependent.2. At the end of the study, adrenal gland weight and histology should be assessed.3. If severe, a lower dose of this compound might be necessary for long-term studies. |
| Hepatocellular Hypertrophy | Potential off-target effect of this compound on the liver. | 1. Monitor liver enzymes (ALT, AST) in plasma throughout the study.2. At necropsy, perform histopathological analysis of the liver.3. If liver toxicity is a concern, consider a dose-reduction or discontinuation of the study. |
| CNS Effects (e.g., behavioral changes) | Potential off-target effect of this compound. | 1. Conduct regular behavioral assessments (e.g., open field test, rotarod) to monitor for any changes.2. If significant behavioral changes are observed, a dose reduction may be necessary. |
Quantitative Data from Preclinical and In Vitro Studies
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme | Cell Line | IC50 (µM) | Reference |
| CYP11B1 (11β-hydroxylase) | Human Adrenocortical (HAC15) cells | 0.035 | [1] |
| CYP11B2 (Aldosterone Synthase) | Not specified | Lower than CYP11B1 | [1] |
Table 2: Preclinical Dosing and Effects of this compound in Wistar Rats
| Study Duration | Species | Dose (Oral) | On-Target Effect | Observed Off-Target Effects | Reference |
| 13 weeks | Wistar Rat | 20 mg/kg/day | Reduction in corticosterone (expected) | Adrenocortical hypertrophy, Hepatocellular hypertrophy | [1][10] |
Experimental Protocols
Protocol 1: Assessment of Steroid Hormone Profile by LC-MS/MS
This protocol provides a general framework for the analysis of steroid hormones in rodent plasma.
-
Sample Collection: Collect blood via appropriate methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-product ion transitions for each steroid.
-
Quantify the steroids based on the peak area ratios relative to their corresponding internal standards.
-
Protocol 2: Histopathological Evaluation of Adrenal Gland and Liver
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animal and carefully dissect the adrenal glands and liver.
-
Weigh the organs.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome.
-
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
Adrenal Gland: Assess for cortical hypertrophy (thickening of the adrenal cortex), cellular morphology, and any signs of hyperplasia or neoplasia.
-
Liver: Evaluate for hepatocellular hypertrophy (enlargement of hepatocytes), changes in cytoplasmic appearance (e.g., vacuolation), and signs of inflammation or necrosis.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cushing’s disease: adrenal steroidogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to this compound Therapy in Adrenal Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approach to the Patient Treated with Steroidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Translating Neurobehavioral Toxicity Across Species From Zebrafish to Rats to Humans: Implications for Risk Assessment [frontiersin.org]
Technical Support Center: Osilodrostat and Androgen Precursor Elevation In Vitro
Welcome to the technical support center for researchers investigating osilodrostat-induced androgen precursor elevation in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound leads to an increase in androgen precursors in vitro?
A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[1][2][3] By blocking this enzyme, this compound causes a buildup of upstream steroid precursors, such as 11-deoxycortisol.[4][5][6][7] This accumulation leads to a metabolic shift in the steroidogenesis pathway, shunting these precursors towards the production of adrenal androgens like androstenedione and testosterone.[1][8]
Q2: Which in vitro models are suitable for studying this compound's effects on androgen production?
A2: The human adrenocortical carcinoma cell lines NCI-H295R and HAC15 are well-established models for studying steroidogenesis.[4][9][10] The H295R cell line, in particular, expresses all the key enzymes necessary for androgen synthesis.[10][11] Primary human adrenocortical cell cultures can also be used and may offer results that are more physiologically relevant, though they can exhibit greater variability.[4][5][7]
Q3: What are the expected changes in steroid hormone levels following this compound treatment in vitro?
A3: In vitro treatment with this compound typically results in a significant decrease in cortisol and corticosterone levels.[4][5][6][7][9] Concurrently, there is a marked accumulation of 11-deoxycortisol.[4][5][6][7] Researchers should also expect to observe a modest to significant increase in adrenal androgens, including androstenedione and testosterone.[8][9]
Q4: How does ACTH stimulation affect the in vitro response to this compound?
A4: Adrenocorticotropic hormone (ACTH) stimulation can influence the inhibitory effects of this compound. In some in vitro systems, such as the HAC15 cell line, ACTH stimulation has been shown to increase the IC50 value of this compound for cortisol inhibition, meaning a higher concentration of the drug is required to achieve the same level of inhibition.[5][6] Under ACTH-stimulated conditions, the accumulation of androgen precursors may be more pronounced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in androgen precursors observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low to induce a significant pathway shift. 2. Cell line variability: The specific sub-clone of H295R or HAC15 cells may have lower expression of androgen-producing enzymes. 3. Assay sensitivity: The method used to measure androgens (e.g., ELISA) may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell model.[4][5][6][7] 2. Confirm cell line characteristics: If possible, verify the expression of key steroidogenic enzymes (e.g., CYP17A1, HSD3B2) in your cell line. 3. Use a more sensitive detection method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification and offers higher sensitivity and specificity than immunoassays.[12][13][14] |
| High variability in steroid hormone measurements between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable steroid output. 2. Edge effects in culture plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell health and steroid production. 3. Pipetting errors: Inaccurate pipetting of this compound or other reagents. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to ensure a uniform density in each well. 2. Minimize edge effects: Avoid using the outermost wells of the culture plate for experiments. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Unexpected cytotoxicity observed with this compound treatment. | 1. High this compound concentration: Exceeding the optimal concentration range can lead to off-target effects and cell death. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. 3. Contamination: Bacterial or fungal contamination of cell cultures. | 1. Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations. 2. Maintain a low solvent concentration: Keep the final concentration of DMSO or other solvents below 0.1% (v/v). 3. Practice good cell culture technique: Regularly check cultures for signs of contamination and maintain aseptic conditions. |
| Difficulty in interpreting complex changes in the steroid profile. | Multiple enzyme effects: At higher concentrations, this compound may have off-target effects on other steroidogenic enzymes, such as CYP17A1.[4][5][7] | Measure a comprehensive steroid panel: Quantify a broad range of steroid hormones, not just androgens and cortisol. This will provide a more complete picture of the metabolic shifts occurring in response to this compound. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Cortisol Inhibition
| Cell Line | Condition | This compound IC50 (µM) | Reference |
| HAC15 | Basal | 0.035 | [5][6] |
| HAC15 | ACTH-stimulated | 0.0605 | [5][6] |
Table 2: Fold Change in Steroid Hormone Levels in Human Fetal Adrenal Tissue Treated with this compound (1 µM) under Basal Conditions
| Steroid Hormone | Fold Change vs. Vehicle | p-value | Reference |
| Testosterone | 9.5 | < 0.001 | [8] |
| Androstenedione | 10.3 | < 0.0001 | [8] |
| DHEAS | No significant change | - | [8] |
Experimental Protocols
Key Experiment: In Vitro Steroidogenesis Assay in H295R Cells
This protocol is a general guideline. Specific details may need to be optimized for your laboratory conditions.
1. Cell Culture and Seeding:
- Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium).
- Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% (v/v).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells for a predetermined time (e.g., 48-72 hours).
3. Sample Collection:
- After the incubation period, collect the cell culture supernatant from each well.
- Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for steroid analysis.
- Store the samples at -80°C until analysis.
4. Steroid Hormone Analysis:
- Quantify the concentrations of cortisol, 11-deoxycortisol, androstenedione, and testosterone in the collected supernatant.
- The preferred method for accurate and sensitive quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15] Alternatively, commercially available ELISA kits can be used, but their specificity and sensitivity should be validated.
5. Data Analysis:
- Normalize the steroid hormone concentrations to the cell number or total protein content in each well to account for any variations in cell growth.
- Calculate the fold change in hormone levels relative to the vehicle-treated control.
- Perform statistical analysis to determine the significance of the observed changes.
Visualizations
Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.
Caption: Experimental workflow for an in vitro steroidogenesis assay.
References
- 1. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of selected inhibitors on human fetal adrenal steroidogenesis differs under basal and ACTH-stimulated conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Overcoming Osilodrostat Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Osilodrostat in in vitro settings, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for preparing concentrated stock solutions of this compound.[1] For some in vitro studies, a stock solution has also been successfully prepared in 0.01N hydrochloric acid.[2]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: this compound free base has low aqueous solubility.[3] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in your aqueous buffer or cell culture medium. The phosphate salt of this compound is reported to be highly soluble in water and physiological buffers.[4]
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. It is recommended to keep the final DMSO concentration consistent across all experimental conditions.
Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 147.50 mg/mL (649.10 mM) | - | [1] |
| DMSO | 100 mg/mL (440.06 mM) | May require sonication and warming to 60°C. | |
| Ethanol | 72.5 mg/mL (319.05 mM) | - | [1] |
| 0.01N Hydrochloric Acid | 10 mM | Used for preparing stock solutions for in vitro studies. | [2] |
| Water (this compound Phosphate) | > 50 mg/mL | Highly soluble in water and physiological buffers (pH 1-6.8). | [4] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, pre-warmed cell culture medium or buffer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder (Molecular Weight: 227.24 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.27 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium or your experimental buffer to achieve the desired final concentrations.
-
Crucially, to avoid precipitation, add the this compound stock solution to the aqueous medium while vortexing or mixing vigorously.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for your experiments immediately.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The aqueous environment reduces the solubility of the hydrophobic compound. | 1. Reduce the final concentration: The desired concentration may be above the solubility limit in the aqueous medium. 2. Increase mixing during dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous medium. 3. Pre-warm the aqueous medium: Diluting into a warmer medium can sometimes improve solubility. 4. Use a solubilizing agent: Consider the use of excipients like cyclodextrins if compatible with your assay. |
| Cloudiness or precipitate observed in the stock solution upon thawing | The compound may have come out of solution during freezing. | 1. Warm and vortex: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. 2. Sonication: Brief sonication can also help to redissolve any precipitate. |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of the compound. | 1. Visually inspect solutions: Before each use, ensure that both the stock and working solutions are clear and free of any visible precipitate. 2. Prepare fresh working solutions: Do not store diluted working solutions for extended periods. |
Visualizations
This compound's Mechanism of Action in the Steroidogenesis Pathway
This compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), a key enzyme in the adrenal steroidogenesis pathway responsible for the final step of cortisol synthesis.[5][6][7] It also inhibits aldosterone synthase (CYP11B2).[5]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Osilodrostat-Induced Electrolyte Imbalance in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate, manage, and mitigate potential electrolyte imbalances in cell culture media when using Osilodrostat.
I. Troubleshooting Guide
This compound treatment, particularly in steroidogenic cell lines like H295R or its clonal line HAC15, can alter the composition of the culture medium.[1][2] The primary mechanism involves the accumulation of aldosterone precursors, which may lead to an imbalance of key electrolytes. This guide provides solutions to common problems observed during experiments.
Troubleshooting Common In Vitro Issues with this compound
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Reduced cell viability, poor proliferation, or altered morphology after this compound treatment. | Hypokalemia (Low Potassium): this compound blocks aldosterone synthesis, causing a buildup of precursors like 11-deoxycorticosterone (DOC).[1][3] DOC has mineralocorticoid activity, which can increase potassium efflux from cells, depleting the medium's potassium concentration.[4][5][6] Low extracellular potassium can disrupt cell function and induce apoptosis.[7][8] | 1. Measure Extracellular Potassium: Use an ion-selective electrode, flame photometer, or a blood gas/electrolyte analyzer to quantify the potassium concentration in the cell culture supernatant. 2. Supplement with KCl: If potassium is depleted, supplement the medium with a sterile stock solution of Potassium Chloride (KCl).[9][10][11] Start with small additions to raise the concentration by 0.5-1.0 mM at a time. (See Protocol 1). 3. Monitor Regularly: Check potassium levels every 24-48 hours, as the effect of this compound is continuous. |
| Inconsistent experimental results or high variability between replicates. | Fluctuating Electrolyte Levels: The rate of precursor accumulation and its effect on electrolytes can vary depending on cell density, metabolic rate, and this compound concentration.[2] This can lead to inconsistent culture conditions. | 1. Standardize Seeding Density: Ensure all wells or flasks are seeded with the same number of viable cells per cm².[12] 2. Pre-condition Medium (Optional): For highly sensitive assays, consider treating a batch of medium with this compound in a separate flask of "producer" cells for 48 hours. Then, measure and normalize the electrolyte levels in this conditioned medium before using it on your experimental cells. 3. Increase Replicate Number: To improve statistical power, increase the number of technical and biological replicates.[13] |
| Unexpected changes in cellular signaling pathways unrelated to cortisol inhibition. | Off-Target Effects of Electrolyte Imbalance: Ion concentrations are critical for maintaining membrane potential, which influences numerous signaling cascades, including calcium signaling.[9][10][14] Changes in extracellular potassium can alter the cell's resting membrane potential.[15] | 1. Establish a Baseline: Before starting the main experiment, run a dose-response curve with this compound and measure the corresponding changes in potassium and sodium at each concentration. 2. Use a Positive Control: Treat a parallel culture with a compound known to induce hypokalemia (if appropriate for the cell type) to distinguish this compound-specific effects from general electrolyte imbalance effects. 3. Maintain Electrolyte Homeostasis: Proactively supplement the media with KCl as described above to maintain physiological electrolyte concentrations throughout the experiment. |
| Adherent cells are detaching or showing signs of stress. | Medium Osmolality Changes: Significant shifts in ion concentrations can alter the osmolality of the culture medium, causing cellular stress and detachment. | 1. Measure Osmolality: Use an osmometer to check the osmolality of the culture medium after this compound treatment. 2. Adjust Medium: If osmolality has changed significantly, prepare a new batch of medium with adjusted electrolyte concentrations to restore the correct osmolality before supplementing the culture. 3. Check for Contamination: Rule out other common causes of cell detachment, such as mycoplasma contamination or pH shifts in the medium.[16][17][18] |
II. Frequently Asked Questions (FAQs)
Q1: Why does this compound cause an electrolyte imbalance in cell culture?
This compound is a potent inhibitor of the enzymes CYP11B1 (11β-hydroxylase) and, to a lesser extent, CYP11B2 (aldosterone synthase).[1][19][20][21][22] In steroidogenic cells, this blockage prevents the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone (a precursor for aldosterone).[3] This leads to the accumulation and secretion of DOC into the culture medium.[2] DOC itself possesses mineralocorticoid activity, meaning it mimics the effects of aldosterone.[4][23] This can stimulate the cellular machinery responsible for ion transport, potentially leading to increased uptake of sodium from the medium and efflux of potassium into the medium, resulting in hypokalemia (low potassium) in the culture environment.[5]
Q2: Which cell lines are most susceptible to this effect?
Cell lines that perform adrenal steroidogenesis are the most susceptible. The most commonly used models are the human adrenocortical carcinoma cell lines NCI-H295R and its clonal derivative, HAC15.[24][25] These cells express the necessary CYP enzymes and are known to produce aldosterone, cortisol, and their precursors.[12][26][27] Therefore, when treated with this compound, they will secrete high levels of the precursor DOC, leading to the potential for electrolyte imbalance in the culture medium.[2]
Q3: What is the primary electrolyte disturbance I should monitor?
The primary disturbance to monitor is hypokalemia (a decrease in the potassium concentration) in the culture medium. This is the most direct consequence of the mineralocorticoid effect of accumulated 11-deoxycorticosterone (DOC).[5][6] While changes in sodium may also occur, potassium levels are often more critical for maintaining cell health and membrane potential.[14]
Q4: At what concentration of this compound should I expect to see these effects?
In vitro studies on H295R cells show that this compound begins to significantly inhibit cortisol and corticosterone production at concentrations as low as 0.05 µM.[2] Therefore, it is reasonable to start monitoring for electrolyte changes at the lowest effective concentration used in your experimental design. The magnitude of the effect will likely be dependent on both the drug concentration and the cell density.
Q5: How can I measure the electrolyte concentrations in my cell culture medium?
Several methods are available, ranging in accessibility:
-
Blood Gas / Electrolyte Analyzer: If you have access to a clinical or veterinary lab, these instruments are fast and accurate for measuring ion concentrations (K+, Na+, Cl-, Ca2+) in small volumes of liquid.
-
Ion-Selective Electrodes (ISEs): Specific electrodes for potassium and sodium can provide real-time measurements directly in your media samples.[28]
-
Flame Photometry: A highly accurate method for measuring sodium and potassium, though it requires specialized equipment.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides highly sensitive and comprehensive elemental analysis but is a specialized and less common technique for routine cell culture.
For most cell culture labs, collaborating with a core facility or a clinical lab with an electrolyte analyzer is the most practical approach.
III. Experimental Protocols & Data Presentation
Protocol 1: Monitoring and Mitigating Hypokalemia in this compound-Treated HAC15 Cultures
This protocol provides a framework for measuring and correcting potassium levels in an adherent adrenocortical cell culture.
Materials:
-
HAC15 cells (ATCC® CRL-3301™)
-
Complete growth medium (e.g., DMEM/F12 with appropriate supplements)[12][26]
-
This compound (appropriate stock solution)
-
Sterile 1 M Potassium Chloride (KCl) stock solution (Sigma-Aldrich, P8041 or similar)[29]
-
Sterile PBS
-
6-well cell culture plates
-
Equipment for measuring potassium concentration (e.g., electrolyte analyzer)
Methodology:
-
Cell Seeding: Seed HAC15 cells in 6-well plates at a density of 4 x 10⁵ cells/well in 2 mL of complete growth medium. Allow cells to adhere and grow for 48 hours, reaching approximately 70-80% confluency.
-
Treatment Initiation: Prepare fresh medium containing the desired concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM). Remove the old medium from the cells, wash once with sterile PBS, and add 2 mL of the treatment medium to each well.
-
Time-Course Sampling: At designated time points (e.g., 0, 24, 48, and 72 hours), collect a 100 µL aliquot of the culture supernatant from each well for electrolyte analysis. Be sure to collect from a consistent location in the well, avoiding disturbance of the cell monolayer.
-
Electrolyte Measurement: Analyze the collected aliquots for potassium concentration using a calibrated electrolyte analyzer or ion-selective electrode.
-
Data Analysis: Record the potassium concentrations for each condition and time point. Plot the potassium concentration versus time for each this compound dose.
-
Mitigation (Correction): Based on the 48-hour readings, calculate the amount of 1 M KCl stock solution needed to return the potassium level to the baseline (0 µM this compound) concentration.
-
Example Calculation: If the baseline K+ is 4.5 mM and the 1 µM this compound well is 3.5 mM, you need to increase the concentration by 1.0 mM.
-
Using the formula M1V1 = M2V2: (1000 mM) * V1 = (1.0 mM) * (2 mL media) -> V1 = 0.002 mL or 2 µL.
-
Add 2 µL of the 1 M KCl stock solution to the well containing 2 mL of medium.
-
-
Post-Mitigation Analysis: After adding KCl, continue the time-course experiment, taking another sample at 72 hours to confirm that the potassium level has been stabilized.
Data Presentation: Example of Experimental Results
The following table illustrates how to present the quantitative data from the experiment described above.
Table 1: Extracellular Potassium Concentration (mM) in HAC15 Cell Culture Supernatant Following this compound Treatment
| This compound (µM) | 0 hr (Baseline) | 24 hr | 48 hr | 72 hr (Post-Correction) |
| 0 (Vehicle) | 4.52 ± 0.08 | 4.48 ± 0.10 | 4.55 ± 0.07 | 4.51 ± 0.09 |
| 0.1 | 4.52 ± 0.08 | 4.15 ± 0.12 | 3.81 ± 0.15 | 4.45 ± 0.11 |
| 0.5 | 4.52 ± 0.08 | 3.90 ± 0.09 | 3.45 ± 0.11 | 4.48 ± 0.13 |
| 1.0 | 4.52 ± 0.08 | 3.71 ± 0.13 | 3.20 ± 0.16 | 4.42 ± 0.10 |
| Data are presented as Mean ± SD (n=3). Asterisk () indicates a statistically significant difference from the vehicle control at the same time point (p < 0.05). Correction with KCl was performed after the 48 hr measurement.* |
IV. Visualizations (Graphviz)
Signaling Pathway and Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | 11-Deoxycorticosterone Producing Adrenal Hyperplasia as a Very Unusual Cause of Endocrine Hypertension: Case Report and Systematic Review of the Literature [frontiersin.org]
- 7. The effects of hypokalaemia on the hormone exocytosis in adenohypophysis and prolactinoma cell culture model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potassium Chloride (KCl) | Cytogenetics | Captivate Bio [captivatebio.com]
- 12. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Hypokalemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. promocell.com [promocell.com]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 19. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 20. Facebook [cancer.gov]
- 21. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Selectivity of this compound as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 11-deoxycorticosterone | Synnovis [synnovis.co.uk]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. mdpi.com [mdpi.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Steroid Hormone Levels with Osilodrostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Osilodrostat in their experiments. This resource aims to clarify unexpected alterations in steroid hormone levels and provide standardized protocols for accurate measurement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1][4] To a lesser extent, this compound also inhibits aldosterone synthase (CYP11B2), which is involved in the final step of aldosterone synthesis.[1][2]
Q2: What are the expected changes in steroid hormone levels following this compound administration?
A2: The primary and expected effects of this compound are a significant reduction in cortisol and aldosterone levels.[4][5] Due to the enzymatic blockade, an accumulation of precursor steroids is anticipated, most notably a significant increase in 11-deoxycortisol and 11-deoxycorticosterone.[5][6]
Q3: We observed an unexpected increase in androgens (e.g., testosterone) in our female subjects. Is this a known effect of this compound?
A3: Yes, an increase in androgen levels, including testosterone, is a known effect of this compound, particularly in female subjects.[4][7] This is thought to be due to the shunting of accumulated steroid precursors towards the androgen synthesis pathway. Clinical studies have reported adverse events such as hirsutism and acne in a subset of female patients, which are associated with increased testosterone levels.[2][4][5]
Q4: Our immunoassay results for cortisol seem inconsistent with the clinical picture. What could be the cause?
A4: Immunoassays for cortisol are prone to cross-reactivity with the elevated levels of 11-deoxycortisol that accumulate during this compound treatment.[8] This interference can lead to falsely elevated cortisol readings, which may not reflect the true physiological cortisol concentration. It is highly recommended to use a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate cortisol measurement in samples from subjects treated with this compound.[4][8]
Q5: We have noted a decrease in dehydroepiandrosterone sulfate (DHEAS) levels in our long-term study. Is this an expected finding?
A5: Yes, a decrease in DHEAS levels has been observed during long-term treatment with this compound.[9][10] While the primary mechanism of this compound is at the level of 11β-hydroxylase, some evidence suggests it may also have inhibitory effects on other steroidogenic enzymes, such as 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the production of DHEA.[5][10]
Troubleshooting Guide
This guide addresses common issues encountered when measuring and interpreting steroid hormone levels during experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| Unexpectedly high or normal cortisol levels (Immunoassay) despite clinical signs of hypocortisolism. | Cross-reactivity of the immunoassay with high levels of 11-deoxycortisol.[8] | 1. Utilize a more specific analytical method such as LC-MS/MS for cortisol quantification. 2. If LC-MS/MS is unavailable, interpret immunoassay results with caution and in conjunction with clinical signs. |
| Increased testosterone levels, hirsutism, or acne in female subjects. | Shunting of steroid precursors down the androgen synthesis pathway due to CYP11B1 blockade.[2][4] | 1. Monitor androgen levels (testosterone, androstenedione) using a validated method (e.g., LC-MS/MS). 2. Document and quantify any clinical signs of hyperandrogenism. |
| Discordant results between different hormone assays. | Methodological differences in specificity and sensitivity (e.g., immunoassay vs. LC-MS/MS).[11] | 1. Review the validation data for each assay to understand potential cross-reactivities. 2. Whenever possible, use a single, highly specific method like LC-MS/MS for the entire steroid panel to ensure consistency. |
| Signs of mineralocorticoid excess (hypertension, hypokalemia, edema). | Accumulation of 11-deoxycorticosterone, which has mineralocorticoid activity.[3] | 1. Measure 11-deoxycorticosterone levels using LC-MS/MS. 2. Monitor blood pressure and serum potassium levels regularly. |
| Prolonged suppression of the HPA axis after discontinuing this compound. | Potential for a lasting inhibitory effect on adrenal function.[10][12] | 1. Monitor morning cortisol and ACTH levels post-discontinuation. 2. Consider an ACTH stimulation test to assess adrenal reserve if hypocortisolism is suspected. |
Data Presentation: Summary of Steroid Hormone Changes in Clinical Trials
The following tables summarize the mean changes in key steroid hormone levels observed in the LINC 3 and LINC 4 clinical trials with this compound.
Table 1: Mean Testosterone Levels in the LINC 3 Study [9][13][14]
| Sex | Baseline | Week 48 | Week 72 | Long-term Trend |
| Female | Within normal range | Increased | Decreased towards baseline | Levels tend to stabilize or decrease after an initial increase. |
| Male | Lower limit of normal | Increased to mid-normal range | Stabilized | Levels increase and then stabilize within the normal range. |
Table 2: Mean DHEAS and Aldosterone Levels in the LINC 3 Study [9]
| Hormone | Baseline | Core Phase | Extension Phase (W48 & W72) | Long-term Trend |
| DHEAS | Not specified | Decreased | Stabilized within normal range | Levels decrease and then stabilize. |
| Aldosterone | Not specified | Decreased | Stabilized | Levels decrease and then stabilize. |
Experimental Protocols
Protocol 1: Quantification of Steroid Hormones by LC-MS/MS
This protocol provides a general methodology for the simultaneous quantification of multiple steroid hormones in serum or plasma, which is the recommended method for samples from subjects treated with this compound.[15][16][17]
1. Sample Preparation: a. Thaw serum/plasma samples on ice. b. To 100 µL of sample, add an internal standard solution containing deuterated analogues of the target steroids. c. Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Optional but recommended for some steroids to enhance sensitivity): a. Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., Girard's reagent P for DHEA or dansyl chloride for estradiol). b. Incubate at 60°C for 30 minutes. c. Evaporate the solvent to dryness under nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water). b. Inject 10 µL onto the LC-MS/MS system. c. Liquid Chromatography: Use a reverse-phase column (e.g., C18 or PFP) with a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid or ammonium fluoride to improve ionization. d. Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each steroid and its internal standard.
4. Data Analysis: a. Generate a standard curve for each analyte using known concentrations of steroid standards. b. Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
Mandatory Visualizations
Caption: this compound's mechanism of action on the steroidogenesis pathway.
Caption: Troubleshooting workflow for unexpected steroid hormone results.
Caption: Experimental workflow for steroid hormone analysis by LC-MS/MS.
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. This compound — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Prolonged adrenal suppression after this compound discontinuation in a patient with Cushing’s disease with eventual hypercortisolism relapse: Case Report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Cushing’s disease: the management of its efficacy and the pitfalls of post-surgical results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PMON163 Effect of this compound on Androgens and Adrenal Hormones in Patients With Cushing's Disease: Long-Term Findings From the Phase III, Prospective LINC 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Osilodrostat Technical Support Center: Experimental Stability and Degradation Prevention
Welcome to the Osilodrostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups to minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound phosphate is highly soluble in water and aqueous buffers across a physiological pH range of 1 to 6.8[1]. For in vitro studies, stock solutions have also been successfully prepared in 0.01N hydrochloric acid or absolute ethanol and stored at -20°C. The free base form has been dissolved in a dilute acidic solution (1.5 molar equivalents of 1 N HCl) before further dilution for in vivo studies. The choice of solvent should be guided by the specific requirements of your experimental system.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (days to weeks), this compound solutions in ultrapure water can be stored at 4°C, protected from light. For long-term storage (months), it is recommended to store stock solutions at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies for this compound are not extensively published, it is a general best practice to treat all investigational compounds as potentially light-sensitive. Therefore, it is highly recommended to protect this compound solutions from light to prevent potential degradation.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound phosphate has been shown to be highly soluble and stable in aqueous solutions with a pH range of 1 to 6.8[1]. However, stability outside of this range has not been widely reported. It is crucial to consider the pH of your experimental buffers and media, as significant deviations from this range could potentially lead to degradation. If your experiment requires a pH outside of this range, it is advisable to perform a preliminary stability study.
Q5: Are there any known incompatibilities of this compound with common lab materials?
A5: There is no specific information available on the incompatibility of this compound with common laboratory plastics or glassware. Standard laboratory-grade materials are generally considered suitable. However, for highly sensitive applications or long-term storage, using amber glass vials is recommended to provide protection from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in bioassays. | This compound degradation in stock or working solutions. | 1. Prepare fresh solutions: Discard old solutions and prepare new ones from the solid compound. 2. Verify storage conditions: Ensure stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. 3. Check pH of media/buffers: Confirm that the pH of your experimental solutions is within the stable range for this compound (pH 1-6.8). 4. Minimize light exposure: Conduct all experimental steps involving this compound under subdued lighting conditions. Use amber-colored tubes or wrap containers in aluminum foil. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution: Allow the vial to warm to room temperature and vortex gently to redissolve the precipitate. 2. Check for solvent evaporation: Ensure vials are tightly sealed to prevent solvent loss during storage, which can increase the concentration and lead to precipitation. 3. Consider a different solvent: If precipitation persists, preparing the stock solution in a different recommended solvent (e.g., 0.01N HCl or ethanol) may be necessary, depending on experimental compatibility. |
| Discoloration of the this compound solution. | Potential degradation of the compound. | 1. Discard the solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment. 2. Review handling procedures: Assess your protocol for any steps where the solution might have been exposed to excessive light, extreme temperatures, or incompatible chemicals. 3. Prepare fresh solution under optimal conditions: Make a new solution following all recommended handling and storage guidelines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound phosphate powder
-
Sterile, ultrapure water or 0.01N HCl
-
Sterile, amber-colored microcentrifuge tubes or clear tubes to be wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound phosphate powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound phosphate using a calibrated analytical balance in a controlled environment.
-
In a sterile, amber-colored tube, add the appropriate volume of sterile, ultrapure water or 0.01N HCl to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Handling of this compound in Experimental Setups
Objective: To minimize degradation of this compound during experimental use.
Procedure:
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid using a heat block.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or cell culture medium immediately before use.
-
Light Protection: Conduct all manipulations of this compound solutions under subdued lighting. Use amber-colored tubes and plates, or wrap them in aluminum foil to protect from light exposure.
-
Temperature Control: Keep this compound solutions on ice during the experiment whenever possible, especially for prolonged incubations at room temperature.
-
pH Monitoring: Ensure the pH of the final working solution is within the recommended stability range (pH 1-6.8).
-
Avoid Contamination: Use sterile techniques throughout the handling process to prevent microbial contamination, which could potentially degrade the compound.
-
Post-use: Discard any unused portion of the thawed stock solution aliquot and any unused working solutions. Do not refreeze and reuse.
Visual Guides
This compound's Mechanism of Action in the Steroidogenesis Pathway
Caption: this compound inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).
Experimental Workflow for Handling this compound```dot
Logical Flow for Troubleshooting this compound Degradation
Caption: A logical decision tree for troubleshooting potential this compound degradation.
References
Validation & Comparative
Osilodrostat Demonstrates Potent and Specific Inhibition of Cortisol Synthesis in Adrenal Tumor Cell Models: A Comparative Analysis
Osilodrostat, a potent inhibitor of 11β-hydroxylase (CYP11B1), effectively curtails cortisol production in adrenocortical carcinoma (ACC) cell line models, demonstrating greater potency than metyrapone and ketoconazole in in-vitro studies. This guide provides a comparative analysis of this compound's efficacy against other steroidogenesis inhibitors, supported by experimental data from key studies on adrenal tumor cell models.
Comparative Efficacy in Adrenal Tumor Cell Lines
This compound has been rigorously evaluated in the human adrenocortical carcinoma cell lines NCI-H295R and HAC15, which are standard models for studying adrenal steroidogenesis. Experimental data consistently show that this compound is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole.
A key study directly comparing the three inhibitors in the HAC15 cell line revealed that this compound inhibited cortisol production with a significantly lower half-maximal inhibitory concentration (IC50) than both metyrapone and ketoconazole.[1] Notably, the addition of these steroidogenesis inhibitors at the tested concentrations did not affect the number of adrenal cells, indicating that their primary mechanism of action is the inhibition of hormone synthesis rather than a direct cytotoxic effect.[1]
In the NCI-H295R cell line, this compound also demonstrated a stronger inhibitory effect on both cortisol and corticosterone production compared to metyrapone.[2] A half-decrease in cortisol and corticosterone levels was achieved with a tenfold lower concentration of this compound compared to metyrapone.[2]
Table 1: Comparative Inhibition of Cortisol Production in HAC15 Adrenal Carcinoma Cells
| Compound | IC50 for Basal Cortisol Production (µM) |
| This compound | 0.035 [1] |
| Metyrapone | 0.068[1] |
| Ketoconazole | 0.621[1] |
Table 2: Comparative Inhibition of Steroidogenesis in NCI-H295R Adrenal Carcinoma Cells
| Compound | Concentration for Half-Decrease in Cortisol | Concentration for Half-Decrease in Corticosterone |
| This compound | 0.05 µM [2] | 0.05 µM [2] |
| Metyrapone | 0.5 µM[2] | 0.5 µM[2] |
Mechanism of Action: Targeting the Final Step of Cortisol Synthesis
This compound's primary mechanism of action is the potent and selective inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol biosynthesis, which is the conversion of 11-deoxycortisol to cortisol. To a lesser extent, it also inhibits aldosterone synthase (CYP11B2).[3] This targeted inhibition leads to a significant reduction in cortisol levels and an accumulation of its precursors, such as 11-deoxycortisol.
Figure 1: Steroidogenesis pathway highlighting this compound's inhibition of CYP11B1.
Experimental Protocols
The following methodologies are based on the protocols described in the cited literature for the in-vitro evaluation of this compound in adrenal tumor cell models.
Cell Culture and Treatment
-
Cell Lines: Human adrenocortical carcinoma cell lines NCI-H295R and HAC15 are commonly used.
-
Culture Conditions: Cells are maintained in a suitable culture medium supplemented with serum and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound, metyrapone, or ketoconazole (typically ranging from 0.01 to 10 µM).[1] Control cells receive a vehicle control. The incubation period is typically 72 hours.[2]
Steroid Measurement
-
Sample Collection: After the incubation period, the cell culture supernatant is collected for steroid analysis.
-
Quantification Methods:
-
Immunoassay: Cortisol levels can be measured using commercially available immunoassays, such as chemiluminescence immunoassays.[1]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For a more comprehensive analysis of the steroid profile, including cortisol, corticosterone, and their precursors, HPLC-MS/MS is employed.[2] This method allows for precise quantification of multiple steroids simultaneously.
-
Cell Viability Assay
-
Method: The Crystal Violet assay is a suitable method to assess cell viability after drug exposure.[2] This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
-
Procedure: After removing the supernatant for steroid analysis, the cells are washed and stained with Crystal Violet solution. The stained cells are then solubilized, and the absorbance is measured using a microplate reader.
Figure 2: General experimental workflow for validating this compound efficacy.
Conclusion
In-vitro data from adrenal tumor cell models robustly support the high potency of this compound in inhibiting cortisol synthesis. Its efficacy, particularly when compared to older-generation steroidogenesis inhibitors like metyrapone and ketoconazole, is markedly superior. The primary mode of action is the targeted inhibition of CYP11B1, with no significant impact on cell viability at effective concentrations. These findings underscore the potential of this compound as a highly effective therapeutic agent for conditions characterized by cortisol excess originating from adrenal tumors. Further research into the long-term effects and potential for combination therapies in these models will continue to be of high interest to the scientific community.
References
Osilodrostat's Effect on Cortisol Synthesis: A Cross-species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osilodrostat is a potent inhibitor of cortisol synthesis, approved for the treatment of Cushing's disease in humans.[1] Its mechanism of action, the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway, has been a subject of extensive research.[2] This guide provides a comparative overview of this compound's effect on cortisol synthesis across different species, supported by available experimental data.
Quantitative Comparison of this compound's Potency
The inhibitory potency of this compound on the key enzymes in the steroidogenesis pathway, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), has been evaluated in various in vitro systems. The following tables summarize the available half-maximal inhibitory concentration (IC50) values across different species.
Table 1: In Vitro IC50 Values for CYP11B1 Inhibition
| Species | Cell Line/System | IC50 (nM) | Reference |
| Human | Human adrenocortical cells (HAC15) | 35 | [3] |
| Human | Recombinant human CYP11B1 | 2.5 | [4] |
| Rat | Not Available | Not Available | |
| Dog | Not Available | Not Available | |
| Monkey | Not Available | Not Available |
Table 2: In Vitro IC50 Values for CYP11B2 Inhibition
| Species | Cell Line/System | IC50 (nM) | Reference |
| Human | Human aldosterone synthase | 0.7 | [3] |
| Rat | Rat aldosterone synthase | 160 | [3] |
| Dog | Not Available | Not Available | |
| Monkey | Not Available | Not Available |
Cortisol Synthesis Pathway and this compound's Mechanism of Action
The synthesis of cortisol from cholesterol is a multi-step process occurring in the adrenal cortex. This compound exerts its effect by potently inhibiting the final step of this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are representative protocols for key experiments cited in the evaluation of cortisol synthesis inhibitors.
In Vitro Cortisol Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on cortisol production in an adrenocortical cell line.
1. Cell Culture:
-
Human adrenocortical carcinoma (NCI-H295R) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are added to the cell culture medium to achieve a range of final concentrations. A vehicle control (medium with solvent) is also included.
-
In some experiments, cells may be stimulated with an agent like forskolin to induce steroidogenesis.
3. Incubation:
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Sample Collection and Analysis:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of cortisol in the supernatant is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
5. Data Analysis:
-
The cortisol concentrations are plotted against the corresponding this compound concentrations.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cortisol production, is calculated using non-linear regression analysis.
In Vivo Assessment in Animal Models (e.g., Dog)
The ACTH stimulation test is a standard method to assess the adrenal gland's capacity to produce cortisol and is used to evaluate the efficacy of cortisol synthesis inhibitors in vivo.
1. Acclimatization and Baseline Sampling:
-
Animals (e.g., Beagle dogs) are acclimatized to the experimental conditions.
-
A baseline blood sample is collected for the measurement of basal cortisol levels.[7]
2. Administration of Inhibitor:
-
This compound or a vehicle control is administered orally at a predetermined dose.
3. ACTH Stimulation:
-
At a specified time after drug administration, a synthetic ACTH analogue (e.g., cosyntropin) is injected intravenously or intramuscularly. The typical dosage for dogs is 5 µg/kg.[7][8]
4. Post-Stimulation Blood Sampling:
-
Blood samples are collected at specific time points after ACTH administration (e.g., 1 and 2 hours) to measure the stimulated cortisol levels.[7]
5. Cortisol Measurement:
-
Serum or plasma is separated from the blood samples.
-
Cortisol concentrations are determined using a validated immunoassay or LC-MS/MS.
6. Data Analysis:
-
The cortisol response to ACTH stimulation in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
Cross-species Discussion
The available data indicates that this compound is a potent inhibitor of both CYP11B1 and CYP11B2 in humans, with a higher affinity for CYP11B2.[3] In rats, while it still inhibits aldosterone synthesis, the IC50 value is significantly higher than in humans, suggesting a potential species-specific difference in sensitivity.[3]
For non-human primates, cynomolgus monkey adrenal homogenates have been suggested as a suitable surrogate for human enzymes, indicating a high degree of similarity in the target enzymes. However, specific quantitative data on this compound's potency in monkeys is lacking in the reviewed literature.
Conclusion
This compound is a potent inhibitor of cortisol synthesis, primarily through the inhibition of CYP11B1. The available in vitro data demonstrates its high potency in human-derived systems. While there are indications of species-specific differences in potency, particularly for CYP11B2 in rats, further direct comparative studies are needed to fully elucidate the cross-species pharmacodynamics of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies. This information is critical for the interpretation of preclinical data and for guiding the design of future research in the field of adrenal steroidogenesis inhibition.
References
- 1. This compound: A Novel Steroidogenesis Inhibitor to Treat Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. medilinkltd.com [medilinkltd.com]
- 6. monobind.com [monobind.com]
- 7. ACTH Stimulation Test for Dogs: What Is It, and How Does It Work? | PetMD [petmd.com]
- 8. vetmed.tennessee.edu [vetmed.tennessee.edu]
A Comparative In Vitro Analysis of Osilodrostat and Levoketoconazole: Potency, Selectivity, and Mechanism of Action
A deep dive into the preclinical data of two prominent steroidogenesis inhibitors for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of osilodrostat and levoketoconazole, two key players in the management of hypercortisolism. By examining their inhibitory profiles on crucial enzymes in the steroidogenic pathway, this analysis aims to offer a clear, data-driven perspective on their respective potencies and selectivities.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and levoketoconazole has been evaluated in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against key cytochrome P450 (CYP) enzymes involved in steroid biosynthesis. The following table summarizes the available IC50 data from in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Target Enzyme | This compound IC50 (nM) | Levoketoconazole IC50 (nM) | Reference Cell Lines/System |
| CYP11B1 (11β-hydroxylase) | 2.5 - 35 | More potent than dextroketoconazole and racemic ketoconazole | V79, HEK-293, HAC15[1][2][3] |
| CYP11B2 (Aldosterone synthase) | 0.7 | 150 | V79, HEK-293[1][4] |
| CYP11A1 (Cholesterol side-chain cleavage enzyme) | - | Potent inhibitor | -[5][6] |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Less potent inhibition | Potent inhibitor | -[5][6][7] |
| CYP21A2 (21-hydroxylase) | - | Inhibitor | -[8] |
| CYP3A4 | - | Potent inhibitor | -[9] |
Key Observations:
-
This compound demonstrates high potency against CYP11B1 and is an exceptionally potent inhibitor of CYP11B2 [1][2]. Its primary mechanism involves blocking the final step of cortisol synthesis.
-
Levoketoconazole , the 2S,4R enantiomer of ketoconazole, exhibits a broader spectrum of inhibition, targeting multiple enzymes in the steroidogenesis pathway including CYP11A1, CYP17A1, CYP11B1, and CYP11B2 [5][9]. In vitro studies suggest it is a more potent inhibitor of these key adrenal cortisol synthesis enzymes than its dextroisomer[5][6].
-
In human adrenocortical HAC15 cell cultures, this compound inhibited cortisol production more potently (IC50: 0.035 µM) than racemic ketoconazole (0.621 µM)[3][7][10].
-
Levoketoconazole has been shown to be 1.2 to 2.7 times more potent at inhibiting key steroidogenic enzymes (CYP11A1, CYP11B1, CYP11B2, and CYP17A1) than racemic ketoconazole[4][8].
Experimental Protocols
The following section details the generalized methodologies employed in the in vitro studies cited in this guide. These protocols provide a framework for understanding how the inhibitory activities of this compound and levoketoconazole were assessed.
Cell-Based Assays for Steroidogenesis Inhibition
-
Cell Lines:
-
Human Adrenocortical Carcinoma (HAC15) cells: A human adrenal cell line that endogenously expresses the enzymes required for steroidogenesis.
-
V79 Chinese Hamster Lung cells and Human Embryonic Kidney (HEK-293) cells: These cell lines are often genetically engineered to stably express specific human CYP enzymes, allowing for the assessment of inhibitory activity against individual enzymes[9].
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibition Assay:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound (this compound or levoketoconazole) or vehicle control.
-
For assays involving specific enzyme activities, a suitable substrate for the enzyme of interest is added to the culture medium. For example, 11-deoxycortisol for CYP11B1 activity or corticosterone for CYP11B2 activity[11].
-
The cells are incubated with the compounds and substrates for a defined period (e.g., 5 to 24 hours)[1][11].
-
Following incubation, the culture medium is collected for steroid analysis.
-
-
Steroid Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for accurately quantifying multiple steroid hormones and their precursors in the cell culture supernatant[1][3].
-
Chemiluminescence Immunoassays: These assays are also used for the quantification of specific steroids like cortisol and ACTH[7].
-
-
Data Analysis: The concentrations of the steroid products are measured, and the percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
To better understand the points of intervention for this compound and levoketoconazole in the steroidogenic pathway, the following diagrams have been generated using the Graphviz DOT language.
Caption: Steroidogenesis pathway showing the inhibitory targets of this compound and Levoketoconazole.
Caption: Generalized experimental workflow for in vitro steroidogenesis inhibition assays.
References
- 1. This compound | CYP11B Inhibitors | FDA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levoketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levoketoconazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
Osilodrostat's Aldosterone Suppression: A Comparative Analysis with Other Synthesis Inhibitors
A deep dive into the experimental data comparing Osilodrostat's potency and selectivity against other inhibitors of aldosterone synthesis, providing researchers and drug development professionals with a comprehensive guide.
This compound (LCI699) is a potent oral inhibitor of steroidogenesis, initially developed for its aldosterone-lowering effects in hypertension and later repurposed for the treatment of Cushing's disease due to its significant impact on cortisol synthesis.[1][2] This guide provides a comparative analysis of this compound's impact on aldosterone synthesis versus other inhibitors, supported by experimental data and detailed methodologies for key experiments.
Mechanism of Action: Targeting the Final Steps of Steroidogenesis
This compound exerts its effects by inhibiting two key mitochondrial cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][2][3] These enzymes catalyze the final steps in the biosynthesis of cortisol and aldosterone, respectively.[4] While initially designed to target CYP11B2 for hypertension treatment, clinical studies revealed its potent inhibitory effect on CYP11B1, leading to its successful application in managing hypercortisolism in Cushing's disease.[1][2][5]
The inhibition of both enzymes by this compound leads to a decrease in the production of cortisol and aldosterone.[6] Concurrently, there is an accumulation of precursor molecules, such as 11-deoxycortisol and 11-deoxycorticosterone.[7][8]
Comparative Efficacy: In Vitro Inhibition of Aldosterone and Cortisol Synthesis
In vitro studies using the human adrenocortical cell line (HAC15) have demonstrated this compound's high potency in inhibiting both aldosterone and cortisol production, often exceeding that of other established inhibitors like metyrapone and ketoconazole.
Table 1: Comparative IC50 Values for Inhibition of Cortisol and Aldosterone Production
| Compound | IC50 for Cortisol Production (µM) in HAC15 cells (Basal Conditions) | IC50 for Cortisol Production (µM) in HAC15 cells (ACTH Stimulated) | Notes |
| This compound | 0.035[7][9] | 0.0605[7] | Significantly more potent than metyrapone and ketoconazole in inhibiting basal cortisol production.[7][9] |
| Metyrapone | 0.068[7][9] | 0.0739[7] | Comparable potency to this compound under ACTH stimulation.[7] |
| Ketoconazole | 0.621[7][9] | 0.709[7] | Significantly less potent than this compound and metyrapone.[7][9] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies have consistently shown that aldosterone production is more potently inhibited by this compound compared to both metyrapone and ketoconazole.[1][7][9]
Enzyme Selectivity: A Closer Look at CYP11B1 and CYP11B2 Inhibition
This compound's clinical effects are a direct result of its high affinity for both CYP11B1 and CYP11B2. Spectroscopic studies with purified enzymes have shown that this compound (LCI699) binds tightly to both CYP11B1 and CYP11B2 with very low dissociation constants (Kd), indicating a strong binding affinity.[10] In vitro studies have established some selectivity of this compound for CYP11B2 over CYP11B1.[10] However, this selectivity is not absolute, and at therapeutic concentrations, it effectively inhibits both enzymes.[1][2] Metyrapone also inhibits both CYP11B1 and CYP11B2.[7][8] In contrast, newer aldosterone synthase inhibitors like baxdrostat and lorundrostat exhibit higher selectivity for CYP11B2 over CYP11B1, potentially minimizing off-target effects on cortisol synthesis.[11]
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition by this compound | Notes |
| CYP11B2 (Aldosterone Synthase) | Potent Inhibition[3][10] | Primary target for which this compound was initially developed.[1] |
| CYP11B1 (11β-hydroxylase) | Potent Inhibition[3][10] | Inhibition of this enzyme leads to decreased cortisol levels.[2] |
| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Partial inhibition at higher concentrations[3][10] | Much weaker binding compared to CYP11B1 and CYP11B2.[10] |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Negligible inhibition[3][10] | |
| CYP21A2 (21-hydroxylase) | No inhibition[3][10] |
Visualizing the Impact: Steroidogenesis Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the steroidogenesis pathway and a typical experimental workflow for assessing their effects.
Caption: Steroidogenesis pathway showing points of inhibition.
Caption: A typical experimental workflow for assessing inhibitors.
Experimental Protocols
The following provides a generalized methodology for the in vitro experiments frequently cited in the comparison of these steroidogenesis inhibitors.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, metyrapone, and ketoconazole on aldosterone and cortisol production in a human adrenocortical cell line.
Materials:
-
Cell Line: HAC15 human adrenocortical cells.
-
Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Inhibitors: this compound, metyrapone, ketoconazole dissolved in a suitable solvent (e.g., DMSO).
-
Stimulant: Adrenocorticotropic hormone (ACTH).
-
Assay Kits: Enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of aldosterone and cortisol.
Procedure:
-
Cell Seeding: HAC15 cells are seeded in multi-well plates and allowed to adhere and grow for a specified period (e.g., 24-48 hours).
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the inhibitors (e.g., 0.01 to 10 µM). A vehicle control (containing only the solvent) is also included.
-
Stimulation: For experiments under stimulated conditions, ACTH is added to the wells at a predetermined concentration. For basal conditions, no stimulant is added.
-
Incubation: The cells are incubated with the inhibitors and/or stimulant for a defined period (e.g., 24-72 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: The hormone concentrations are plotted against the inhibitor concentrations. A dose-response curve is generated, and the IC50 value for each inhibitor is calculated using non-linear regression analysis.
Clinical Implications and Side Effect Profile
The potent inhibition of both aldosterone and cortisol synthesis by this compound contributes to its clinical efficacy and its side effect profile. The reduction in aldosterone can be beneficial in conditions like primary aldosteronism.[5] However, the accumulation of mineralocorticoid precursors like 11-deoxycorticosterone can lead to hypokalemia, edema, and hypertension.[12] The accumulation of androgens can result in hirsutism and acne in female patients.[6][7] Adrenal insufficiency is also a potential risk due to the potent inhibition of cortisol production.[4]
Compared to metyrapone, this compound has been associated with a lower increase in 11-deoxycortisol, androstenedione, and testosterone levels in female patients, suggesting a potentially lower incidence of hyperandrogenism.[6][13] This may be due to a stronger inhibition of 17α-hydroxylase by this compound compared to metyrapone.[6]
Conclusion
This compound is a potent inhibitor of both aldosterone and cortisol synthesis, acting on the final steps of the steroidogenesis pathway by inhibiting CYP11B2 and CYP11B1. In vitro data consistently demonstrates its superior or comparable potency to older inhibitors like metyrapone and ketoconazole in reducing both aldosterone and cortisol levels. While its dual-inhibitory action is effective in managing conditions of hormone excess, it also contributes to a specific side effect profile related to the accumulation of precursor hormones. The development of more selective aldosterone synthase inhibitors represents a continuing effort to minimize off-target effects. For researchers and clinicians, a thorough understanding of this compound's comparative pharmacology is crucial for its optimal use and for the development of future steroidogenesis modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: 11β-hydroxylase inhibitor for treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of this compound as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]
- 5. Clinical Utility of this compound in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Updates on the role of adrenal steroidogenesis inhibitors in Cushing’s syndrome: a focus on novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of this compound as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Osilodrostat: A Guide for Laboratory Professionals
Osilodrostat, an inhibitor of 11β-hydroxylase, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and associated contaminated materials, in line with general laboratory safety and pharmaceutical waste regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles with side-shields, protective gloves, and impervious clothing to avoid skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood, to prevent inhalation of dust or aerosols.[1][3] In case of a spill, unnecessary personnel should be kept away from the area.[1] Spilled material should not be touched without appropriate protective clothing.[1] For cleanup, absorb solutions with a finely-powdered liquid-binding material and decontaminate surfaces by scrubbing with alcohol.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound and its waste should adhere to federal, state, and local regulations for pharmaceutical and hazardous waste.[1][4]
-
Segregation: All this compound waste, including expired or excess material, and contaminated items (e.g., gloves, vials, and labware), should be segregated from general laboratory waste. This waste should be treated as potentially hazardous pharmaceutical waste.[5]
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container. The container should be designated for hazardous or pharmaceutical waste.
-
Licensed Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4][6]
-
Incineration: A recommended method for the final disposal of this compound is through incineration in a facility equipped with an afterburner and scrubber.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal: Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination.[4][5]
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be treated as contaminated waste and disposed of accordingly.
-
Empty Containers: Empty containers should be disposed of in the same manner as the chemical itself.[1]
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container.
-
Labware: Contaminated glassware and other lab equipment should be decontaminated if possible or disposed of as hazardous waste.
Quantitative Data on Disposal
| Disposal Method | Key Considerations |
| Licensed Hazardous Waste Vendor | The primary recommended method for disposal. Ensures compliance with all federal, state, and local regulations.[1] |
| Incineration | Should be performed in a facility with an afterburner and scrubber to ensure complete destruction of the compound.[1] |
| Landfill | Not recommended. Improper disposal can lead to environmental contamination. |
| Sewer System | Prohibited. Can contaminate water supplies.[7] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. dykema.com [dykema.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
